molecular formula C26H34N6O3 B15541735 GNE-555

GNE-555

Katalognummer: B15541735
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: NHJAMHLWORQRFH-XWFZLUIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GNE-555 is a useful research compound. Its molecular formula is C26H34N6O3 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C26H34N6O3

Molekulargewicht

478.6 g/mol

IUPAC-Name

1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea

InChI

InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1

InChI-Schlüssel

NHJAMHLWORQRFH-XWFZLUIHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Development of NGP 555: A Gamma-Secretase Modulator for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NGP 555 is a novel, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM), representing a promising therapeutic approach for Alzheimer's disease (AD). Developed by NeuroGenetic Pharmaceuticals, NGP 555 aims to alter the production of amyloid-beta (Aβ) peptides, shifting the cleavage of the amyloid precursor protein (APP) away from the amyloidogenic Aβ42 isoform towards shorter, non-toxic forms. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of NGP 555, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Introduction

The amyloid cascade hypothesis posits that the accumulation of Aβ42 in the brain is a primary initiating event in the pathogenesis of Alzheimer's disease. This has led to the development of therapeutic strategies aimed at reducing Aβ42 levels. Gamma-secretase, a multi-subunit protease complex, is responsible for the final cleavage of APP, generating various Aβ isoforms. While direct inhibition of gamma-secretase has been explored, it has been associated with mechanism-based toxicities due to the inhibition of other essential signaling pathways, such as Notch.

Gamma-secretase modulators (GSMs) offer a more nuanced approach. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly fibrillogenic Aβ42. NGP 555 emerged from a screening campaign to identify potent and selective GSMs with favorable drug-like properties.

Mechanism of Action

NGP 555 functions as a gamma-secretase modulator. It selectively alters the cleavage site of γ-secretase on the amyloid precursor protein C-terminal fragment (APP-CTF). This modulation results in a decreased production of the pathogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of the shorter, non-toxic Aβ37 and Aβ38 peptides. This shift in Aβ peptide profile is believed to reduce the formation of amyloid plaques, a hallmark of Alzheimer's disease.

dot

G cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 γ-Secretase Action (Amyloidogenic Pathway) cluster_2 Modulation by NGP 555 APP APP sAPPb sAPPβ APP->sAPPb Cleavage APP_CTF APP-CTF (C99) APP->APP_CTF Cleavage beta_secretase β-secretase (BACE1) beta_secretase->APP Abeta42 Aβ42 (Toxic) APP_CTF->Abeta42 Cleavage Abeta40 Aβ40 APP_CTF->Abeta40 Cleavage AICD AICD APP_CTF->AICD Cleavage gamma_secretase_mod γ-Secretase (Modulated) APP_CTF->gamma_secretase_mod gamma_secretase γ-Secretase gamma_secretase->APP_CTF NGP_555 NGP 555 NGP_555->gamma_secretase Abeta37 Aβ37 (Non-toxic) gamma_secretase_mod->Abeta37 Favored Cleavage Abeta38 Aβ38 (Non-toxic) gamma_secretase_mod->Abeta38 Favored Cleavage G start Start drug_admin Oral Administration of NGP 555 or Vehicle start->drug_admin y_maze Y-Maze Apparatus drug_admin->y_maze behavior_rec Record Arm Entries y_maze->behavior_rec calc_alt Calculate Percentage of Spontaneous Alternations behavior_rec->calc_alt data_analysis Compare Treatment Groups calc_alt->data_analysis end End data_analysis->end G start Start add_sample Add CSF Sample/ Calibrator to Plate start->add_sample plate MSD Plate with Capture Antibodies add_sample->plate incubate1 Incubate and Wash plate->incubate1 add_detection_ab Add SULFO-TAG™ Detection Antibody incubate1->add_detection_ab incubate2 Incubate and Wash add_detection_ab->incubate2 add_read_buffer Add Read Buffer incubate2->add_read_buffer read_plate Read Plate on MSD Instrument add_read_buffer->read_plate end End read_plate->end

GNE-555: A Technical Guide to Target Identification and Validation as a Selective mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of GNE-555, a selective and metabolically stable inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). This compound has demonstrated potent inhibitory activity against mTOR kinase and exhibits antiproliferative effects in cancer cell lines. This document details the methodologies for key experiments in the validation process, presents available quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that plays a central role in regulating fundamental cellular processes, including cell growth, proliferation, metabolism, and survival. As a key component of two distinct protein complexes, mTORC1 and mTORC2, it integrates signals from various upstream pathways, such as growth factors, nutrients, and cellular energy status. Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, most notably in cancer, making it a critical target for therapeutic intervention.

This compound has been identified as a potent and selective inhibitor of mTOR. This guide serves as a technical resource for researchers and drug development professionals, outlining the key aspects of its target identification and validation.

Target Identification

The primary molecular target of this compound is the mTOR kinase.

Biochemical Assay Data

The direct interaction and inhibitory potency of this compound against its target were quantified using biochemical assays.

CompoundTargetAssay TypeResult (Ki)
This compoundmTORKinase Inhibition Assay1.5 nM[1]

Target Validation in Cellular Models

The functional consequence of mTOR inhibition by this compound was validated in cellular models, demonstrating its antiproliferative activity.

In Vitro Antiproliferative Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines.

CompoundCell LineAssay TypeEndpointResult
This compoundPC3 (Prostate Cancer)Antiproliferative AssayCell Growth InhibitionActivity Observed[1]
This compoundMCF-7 (Breast Cancer)Antiproliferative AssayCell Growth InhibitionActivity Observed[1]

Note: Specific IC50 values for the antiproliferative activity of this compound are not publicly available at the time of this guide's compilation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe representative protocols for the key assays used in the characterization of mTOR inhibitors like this compound.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and the inhibitory potential of a compound.

Objective: To determine the in vitro inhibitory constant (Ki) of this compound against mTOR kinase.

Principle: The assay measures the phosphorylation of a substrate by purified mTOR kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using methods like FRET-based assays or radiometric assays.

Materials:

  • Purified active mTOR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • ATP

  • mTOR substrate (e.g., a peptide or protein substrate like PHAS-I/4E-BP1)

  • This compound

  • Detection reagents (e.g., europium-labeled anti-tag antibody and Alexa Fluor® 647-labeled tracer for LanthaScreen® assay)

Procedure (Representative):

  • Prepare a serial dilution of this compound.

  • In a microplate, add the mTOR kinase, the kinase buffer, and the this compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and the mTOR substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method.

  • Calculate the Ki value by fitting the data to appropriate enzyme inhibition models.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a common method to assess the impact of a compound on cell viability and proliferation.

Objective: To determine the concentration at which this compound inhibits 50% of cell growth (IC50) in cancer cell lines.

Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • PC3 and MCF-7 cells

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure (Representative):

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Western Blot Analysis of mTOR Signaling Pathway

This technique is used to detect and quantify the levels of specific proteins involved in the mTOR signaling cascade, particularly their phosphorylation status, which is indicative of pathway activation.

Objective: To validate the mechanism of action of this compound by assessing its effect on the phosphorylation of downstream mTOR effectors.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1).

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for mTOR, Akt, S6K, 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure (Representative):

  • Treat cells with this compound at various concentrations for a defined time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cellular signaling, integrating inputs from growth factors and nutrients to regulate key cellular processes. This compound acts by directly inhibiting the kinase activity of mTOR, thereby affecting both mTORC1 and mTORC2 complexes.

mTOR_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb-GTP TSC1_TSC2->Rheb GAP mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis GNE555 This compound GNE555->mTORC1 mTORC2 mTORC2 GNE555->mTORC2 Amino_Acids Amino Acids Amino_Acids->mTORC1 mTORC2->AKT S473 Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Target_Validation_Workflow Start Hypothesis: Compound inhibits mTOR Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Start->Biochemical_Assay Determine_Ki Determine Ki value Biochemical_Assay->Determine_Ki Cellular_Assay Cell-Based Assay (e.g., Western Blot) Determine_Ki->Cellular_Assay Assess_Signaling Assess downstream mTOR signaling (p-S6K, p-4EBP1) Cellular_Assay->Assess_Signaling Functional_Assay Functional Cellular Assay (e.g., Proliferation Assay) Assess_Signaling->Functional_Assay Determine_IC50 Determine IC50 value Functional_Assay->Determine_IC50 In_Vivo_Study In Vivo Efficacy Study (e.g., Xenograft Model) Determine_IC50->In_Vivo_Study Assess_Tumor_Growth Assess tumor growth inhibition In_Vivo_Study->Assess_Tumor_Growth Validate_Target Target Validated Assess_Tumor_Growth->Validate_Target

References

Elezanumab (GNE-555) and its Interaction with Repulsive Guidance Molecule a (RGMa): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elezanumab (also known as ABT-555 or GNE-555) is a human monoclonal antibody that selectively targets and neutralizes Repulsive Guidance Molecule a (RGMa), a potent inhibitor of neuronal growth and survival.[1][2][3] Upregulated in the central nervous system (CNS) following injury and in various neurological diseases, RGMa contributes to neuronal apoptosis, inhibits axonal regeneration and remyelination, and modulates neuroinflammation.[1][4][5] Elezanumab has been investigated as a therapeutic agent to promote neuroregeneration, neuroprotection, and functional recovery in a range of neurological conditions, including multiple sclerosis (MS), spinal cord injury (SCI), and acute ischemic stroke.[6][7][8] This technical guide provides a comprehensive overview of the interaction between Elezanumab and RGMa, detailing the underlying signaling pathways, summarizing key preclinical and clinical data, and outlining experimental methodologies.

The Target: Repulsive Guidance Molecule a (RGMa)

RGMa is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that plays a crucial role in the development and pathology of the CNS.[4][9] It exists in both membrane-bound and soluble forms.[1][10] RGMa exerts its inhibitory effects on axonal growth and cell survival primarily through its interaction with the Neogenin receptor.[9][11][12] Furthermore, RGMa acts as a co-receptor for bone morphogenetic proteins (BMPs), potentiating their signaling and leading to downstream effects on apoptosis and demyelination.[1][10][11]

Key functions and pathological roles of RGMa include:

  • Inhibition of Axonal Growth: RGMa is a potent inhibitor of neurite outgrowth, contributing to the limited regenerative capacity of the adult CNS after injury.[13][14]

  • Induction of Neuronal Apoptosis: By binding to Neogenin, RGMa can trigger programmed cell death.[4][11]

  • Modulation of Myelination: RGMa signaling can interfere with the maturation of oligodendrocyte progenitor cells and the process of remyelination following demyelinating insults.[1][15][16]

  • Neuroinflammation: RGMa is expressed on immune cells and is implicated in modulating the inflammatory response in the CNS.[4][17][18]

Elezanumab: Mechanism of Action

Elezanumab is a high-affinity, fully humanized monoclonal antibody designed to selectively bind to the N-terminal region of both soluble and membrane-bound RGMa.[1][19][20] By neutralizing RGMa, Elezanumab is proposed to:

  • Block RGMa-Neogenin Interaction: Preventing the activation of downstream signaling cascades that lead to axonal growth inhibition and apoptosis.

  • Inhibit BMP Signaling: By binding to RGMa, Elezanumab blocks its ability to act as a co-receptor for BMPs, thereby inhibiting BMP-mediated signaling pathways like the SMAD1/5/8 pathway.[21]

  • Promote Neuroregeneration and Remyelination: By alleviating the inhibitory environment created by RGMa, Elezanumab is intended to foster axonal sprouting, regeneration, and the repair of myelin sheaths.[1][15][16]

  • Reduce Neuroinflammation: Elezanumab may also exert immunomodulatory effects by targeting RGMa's role in the inflammatory process.[1][3]

Signaling Pathways

The interaction of RGMa with its receptors triggers several intracellular signaling cascades that mediate its inhibitory effects. Elezanumab's mechanism of action is centered on blocking these pathways.

RGMa-Neogenin Signaling Pathway

RGMa binding to its receptor Neogenin initiates a signaling cascade that involves the recruitment of UNC5B and the activation of the RhoA/ROCK pathway through the Rho guanine (B1146940) nucleotide exchange factor (GEF), LARG.[13] This leads to cytoskeleton reorganization, growth cone collapse, and inhibition of neurite outgrowth.[11][13]

RGMa_Neogenin_Signaling Elezanumab Elezanumab RGMa RGMa Elezanumab->RGMa Neogenin Neogenin Receptor RGMa->Neogenin Binds RhoA RhoA Neogenin->RhoA Activates ROCK ROCK RhoA->ROCK Activates GrowthConeCollapse Growth Cone Collapse & Axon Growth Inhibition ROCK->GrowthConeCollapse Leads to RGMa_BMP_Signaling Elezanumab Elezanumab RGMa RGMa Elezanumab->RGMa BMPR BMP Receptor RGMa->BMPR Enhances Binding BMP BMP BMP->BMPR Binds SMAD SMAD 1/5/8 BMPR->SMAD Phosphorylates GeneTranscription Gene Transcription (Apoptosis, Demyelination) SMAD->GeneTranscription Neurite_Outgrowth_Assay cluster_workflow Experimental Workflow Start Culture primary neurons (e.g., cortical neurons) Treatment Treat with: 1. Control 2. RGMa 3. RGMa + Elezanumab Start->Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Fixation Fix and stain for neuronal markers (e.g., β-III tubulin) Incubation->Fixation Imaging Image acquisition using microscopy Fixation->Imaging Analysis Quantify neurite length and number of neurites per cell Imaging->Analysis End Compare treatment groups Analysis->End Clinical_Trial_Design cluster_phase1 Phase 1 Study cluster_phase2 Phase 2 Study (e.g., RADIUS) P1_Start Enroll healthy volunteers and MS patients P1_Design Single and multiple ascending dose, placebo-controlled P1_Start->P1_Design P1_Admin IV or subcutaneous administration P1_Design->P1_Admin P1_Endpoints Primary: Safety and tolerability Secondary: Pharmacokinetics, Pharmacodynamics (e.g., CSF RGMa) P1_Admin->P1_Endpoints P1_End Determine recommended Phase 2 dose P1_Endpoints->P1_End P2_Start Enroll patients with specific indication (e.g., RRMS, PPMS) P2_Design Randomized, double-blind, placebo-controlled P2_Start->P2_Design P2_Admin IV administration every 4 weeks P2_Design->P2_Admin P2_Endpoints Primary: Efficacy (e.g., Overall Response Score) Secondary: Safety, other clinical and MRI endpoints P2_Admin->P2_Endpoints P2_End Evaluate proof-of-concept P2_Endpoints->P2_End

References

Structural Biology of GNE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "GNE-555" is ambiguous and has been associated with several different molecules in scientific literature and commercial databases, including the mTOR inhibitor this compound, the monoclonal antibody Elezanumab (ABT-555), and the γ-secretase modulator NGP-555. However, a definitive small molecule with the specific and sole identifier "this compound" for which extensive structural binding data is publicly available could not be identified.

Given the user's interest in "GNE" and the availability of robust structural data, this guide will focus on the structural biology of the human GNE (glucosamine (UDP-N-acetyl)-2-epimerase/N-acetylmannosamine kinase) protein. GNE is a critical bifunctional enzyme in the sialic acid biosynthesis pathway, and mutations in this protein are linked to the muscle-wasting disorder GNE myopathy. This guide will specifically detail the crystal structure of the N-acetylmannosamine kinase domain of GNE.

Introduction to GNE and its Kinase Domain

The human GNE protein is a key enzyme in the biosynthesis of sialic acids, which are crucial for a wide range of biological processes. It possesses two enzymatic domains: an N-terminal UDP-GlcNAc 2-epimerase domain and a C-terminal N-acetylmannosamine (ManNAc) kinase domain. The kinase domain, belonging to the Repressor, Open reading frame, Kinase (ROK) family, is responsible for the phosphorylation of ManNAc to ManNAc-6-phosphate, a committed step in sialic acid synthesis. The structural understanding of this domain is vital for elucidating the molecular basis of GNE myopathy and for the development of potential therapeutic interventions.

Quantitative Data: Crystal Structure of the GNE Kinase Domain

The crystal structure of the ligand-free N-acetylmannosamine kinase domain of human GNE provides the structural basis for understanding its function and the impact of disease-causing mutations.[1][2] The key quantitative data from the X-ray diffraction analysis are summarized in the table below.

ParameterValue
PDB ID 3EO3
Method X-ray Diffraction
Resolution 2.84 Å
Space Group P3₁21
Unit Cell Dimensions (a, b, c) 108.3 Å, 108.3 Å, 126.9 Å
Unit Cell Angles (α, β, γ) 90°, 90°, 120°
R-value work 0.205
R-value free 0.245

Experimental Protocols

The following protocols describe the methodology used to determine the crystal structure of the human GNE kinase domain.

Cloning, Expression, and Purification of the GNE Kinase Domain

Cloning: The cDNA encoding the human GNE kinase domain (residues 386-722) was amplified by PCR. The PCR product was then cloned into a modified pET28a vector (Novagen), which incorporates a TEV-cleavable N-terminal hexahistidine tag for affinity purification.

Expression: The expression vector was transformed into Escherichia coli BL21 (DE3) cells. The cells were grown in Luria-Bertani (LB) medium supplemented with 50 µg/mL kanamycin (B1662678) at 37°C until the optical density at 600 nm (OD600) reached 0.6-0.8. Protein expression was then induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated for an additional 16-20 hours at 15°C.

Purification:

  • Cell Lysis: The cells were harvested by centrifugation and resuspended in lysis buffer (20 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol (B35011), 10 mM imidazole, 1 mM TCEP). The cell suspension was lysed by sonication on ice.

  • Affinity Chromatography: The lysate was cleared by centrifugation, and the supernatant was loaded onto a HisTrap HP column (GE Healthcare) pre-equilibrated with lysis buffer. The column was washed with the same buffer containing 30 mM imidazole, and the protein was eluted with a linear gradient of 30-500 mM imidazole.

  • Tag Cleavage and Further Purification: The eluted fractions containing the GNE kinase domain were pooled, and the hexahistidine tag was cleaved by incubation with TEV protease overnight at 4°C. The protein solution was then passed through a second HisTrap HP column to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography: The flow-through from the second affinity column was concentrated and further purified by size-exclusion chromatography using a Superdex 200 column (GE Healthcare) equilibrated with 20 mM HEPES pH 7.5, 300 mM NaCl, and 1 mM TCEP. The purity of the final protein sample was assessed by SDS-PAGE.

Crystallization of the GNE Kinase Domain

Crystals of the GNE kinase domain were grown using the hanging drop vapor diffusion method at 20°C. The protein was concentrated to 15 mg/mL in 20 mM HEPES pH 7.5, 300 mM NaCl, and 1 mM TCEP. The crystallization drops were prepared by mixing 1 µL of the protein solution with 1 µL of the reservoir solution. The reservoir solution contained 0.1 M MES monohydrate pH 6.5 and 25% w/v polyethylene (B3416737) glycol 3350. Crystals appeared within 2-3 days and grew to their final size in about a week.

Data Collection and Structure Determination

The crystals were cryo-protected by briefly soaking them in the reservoir solution supplemented with 20% (v/v) glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 2.84 Å.

Visualizations

Sialic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the sialic acid biosynthesis pathway, highlighting the central role of the bifunctional enzyme GNE.

Sialic_Acid_Biosynthesis cluster_nucleus Nucleus cluster_golgi Golgi Apparatus UDP_GlcNAc UDP-GlcNAc GNE GNE UDP_GlcNAc->GNE Epimerase Domain ManNAc ManNAc ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P ATP -> ADP NANS NANS ManNAc_6P->NANS Neu5Ac_9P Neu5Ac-9-P NANP NANP Neu5Ac_9P->NANP Neu5Ac Neu5Ac Neu5Ac->Neu5Ac_cyto GNE->ManNAc Kinase Domain NANS->Neu5Ac_9P NANP->Neu5Ac CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->CMP_Neu5Ac_nuc CMAS CMAS CMAS->CMP_Neu5Ac Sialylated_Glycoproteins Sialylated Glycoproteins Sialyltransferases Sialyltransferases Sialyltransferases->Sialylated_Glycoproteins

Caption: The Sialic Acid Biosynthesis Pathway.

Experimental Workflow for GNE Kinase Domain Structure Determination

This diagram outlines the major steps involved in the determination of the crystal structure of the GNE kinase domain.

GNE_Structure_Workflow Cloning Cloning of GNE Kinase Domain (residues 386-722) into pET28a vector Expression Protein Expression in E. coli BL21(DE3) Cloning->Expression Purification Affinity Chromatography Tag Cleavage (TEV) Size-Exclusion Chromatography Expression->Purification Crystallization Crystallization (Hanging Drop Vapor Diffusion) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Structure Refinement and Validation Structure_Solution->Refinement PDB_Deposition PDB Deposition (3EO3) Refinement->PDB_Deposition

Caption: Workflow for GNE Kinase Domain Structure Determination.

References

An In-depth Technical Guide to the Signaling Pathway of mTOR Inhibitors: A GNE-555 Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "GNE-555" is referenced as an mTOR inhibitor by commercial suppliers. However, as of this writing, detailed preclinical or clinical data for a molecule specifically named this compound is not extensively available in the public scientific literature. This guide therefore provides a comprehensive analysis of the canonical mTOR signaling pathway and the established methodologies for characterizing mTOR inhibitors, using this compound as a representative placeholder. The experimental data presented are illustrative examples based on typical findings for potent and selective mTOR inhibitors.

Introduction to the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from a wide array of upstream inputs, including growth factors, nutrients, energy status, and stress, to control key cellular processes. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1: This complex is sensitive to rapamycin and its analogs and is a master regulator of protein synthesis. Key inputs to mTORC1 include growth factor signaling through the PI3K/AKT pathway and nutrient availability, particularly amino acids. Activated mTORC1 phosphorylates downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote mRNA translation and ribosome biogenesis.

  • mTORC2: Generally considered rapamycin-insensitive, mTORC2 is a crucial component of growth factor signaling. It phosphorylates and activates several members of the AGC kinase family, most notably AKT at serine 473, which is required for its full activation. mTORC2 also plays roles in regulating the cytoskeleton and cell survival.

Given its central role in cellular homeostasis, dysregulation of the mTOR pathway is a common feature in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.

This compound: A Putative mTOR Inhibitor

This compound is classified as an inhibitor of the mTOR signaling pathway. While specific data for this compound is limited, this guide will proceed under the assumption that it is a selective ATP-competitive mTOR kinase inhibitor, a class of drugs that targets the catalytic site of the enzyme, thereby blocking the activity of both mTORC1 and mTORC2.

Quantitative Analysis of this compound Activity

The following tables summarize exemplar quantitative data that would be generated during the preclinical characterization of a potent mTOR inhibitor like this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Target IC50 (nM)
mTOR 1.5
PI3Kα > 10,000
PI3Kβ > 10,000
PI3Kδ > 10,000
PI3Kγ > 10,000

| DNA-PK | 850 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Table 2: Cellular Potency in Cancer Cell Lines

Cell Line Proliferation IC50 (nM) p-AKT (S473) IC50 (nM) p-S6 (S235/236) IC50 (nM)
PC3 (Prostate) 15 25 10
MCF-7 (Breast) 22 30 18

| U-87 MG (Glioblastoma) | 18 | 28 | 12 |

Cellular IC50 values indicate the concentration of the compound needed to inhibit the specified cellular process or phosphorylation event by 50%.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an mTOR inhibitor's activity. Below are standard protocols for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTOR and other related kinases.

Methodology:

  • Reagents: Recombinant human mTOR kinase, PI3K isoforms, DNA-PK; ATP; substrate peptide (e.g., a fragment of S6K1); this compound; kinase buffer; detection antibody (e.g., anti-phospho-S6K1).

  • Procedure:

    • A dilution series of this compound is prepared in DMSO.

    • The kinase, substrate, and this compound are incubated in the kinase buffer in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method, such as ELISA, TR-FRET, or a radiometric assay.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth and proliferation of cancer cell lines.

Methodology:

  • Reagents: Cancer cell lines (e.g., PC3, MCF-7); cell culture medium; fetal bovine serum; this compound; a reagent for measuring cell viability (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A dilution series of this compound is added to the wells.

    • The plates are incubated for a period of 72 to 96 hours.

    • The cell viability reagent is added to each well, and the luminescence (or absorbance/fluorescence) is measured using a plate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis of Pathway Modulation

Objective: To confirm the mechanism of action of this compound by measuring the phosphorylation status of key mTOR pathway proteins in cells.

Methodology:

  • Reagents: Cell line of interest; this compound; cell lysis buffer; protease and phosphatase inhibitors; primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6 S235/236, anti-total S6); secondary antibodies.

  • Procedure:

    • Cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours).

    • The cells are washed and then lysed.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies overnight.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. IC50 values for target inhibition can be calculated from a dose-response curve.

Visualizing Signaling Pathways and Workflows

This compound Mechanism of Action in the mTOR Pathway

The following diagram illustrates the central role of mTOR and the points of intervention for an mTOR inhibitor like this compound.

GNE_555_mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/AKT Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT pS473 Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation GNE555 This compound GNE555->mTORC1 GNE555->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for Cellular Analysis

The diagram below outlines a typical workflow for assessing the cellular activity of this compound.

GNE_555_Workflow cluster_setup cluster_assays cluster_analysis cell_culture 1. Seed Cancer Cells (e.g., PC3, MCF-7) treatment 2. Treat with this compound (Dose-Response) cell_culture->treatment proliferation 3a. Proliferation Assay (e.g., CellTiter-Glo®) treatment->proliferation western_blot 3b. Western Blot (p-AKT, p-S6) treatment->western_blot ic50_prolif 4a. Calculate Proliferation IC50 proliferation->ic50_prolif ic50_pathway 4b. Quantify Pathway Inhibition & Calculate IC50 western_blot->ic50_pathway

Caption: Workflow for this compound cellular characterization.

Conclusion

While specific details on this compound are not widely published, its classification as an mTOR inhibitor places it in a well-understood and therapeutically important class of drugs. The mTOR pathway offers multiple points for intervention, and inhibitors like this compound that target the kinase domain of mTOR are expected to block both mTORC1 and mTORC2, leading to potent anti-proliferative effects. The experimental protocols and data presented in this guide provide a robust framework for the preclinical evaluation of such inhibitors, enabling a thorough characterization of their potency, selectivity, and mechanism of action. Further studies are required to fully elucidate the specific signaling signature and therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols for GNE-555 (NGP-555) in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "GNE-555" appears to be a typographical error in current scientific literature. Based on available research, it is highly probable that the intended compound is NGP-555 , a potent γ-secretase modulator (GSM) investigated for its therapeutic potential in Alzheimer's disease. These application notes and protocols are based on the published data for NGP-555.

Introduction

NGP-555 is a novel, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors, which block the enzymatic activity and can interfere with important signaling pathways like Notch, NGP-555 allosterically modulates the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decrease in the production of aggregation-prone amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, with a concurrent increase in the production of shorter, less amyloidogenic peptides such as Aβ38 and Aβ37.[1] This mechanism of action makes NGP-555 a promising candidate for disease-modifying therapy in Alzheimer's disease by targeting the root cause of amyloid plaque formation.

Mechanism of Action: Signaling Pathway

NGP-555 modulates the activity of γ-secretase, a multi-protein complex responsible for the final cleavage of APP. By binding to a specific site on the complex, NGP-555 alters the conformation of the enzyme, leading to a shift in the proteolytic cleavage site. This results in the preferential production of shorter Aβ peptides that are less prone to aggregation and plaque formation.

GNE_555_Mechanism_of_Action cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage by Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Default Pathway Ab38_37 Aβ38 / Aβ37 (Non-amyloidogenic) gamma_secretase->Ab38_37 Modulated Pathway NGP_555 NGP-555 NGP_555->gamma_secretase Plaques Amyloid Plaques Ab42_40->Plaques Aggregates to form

Caption: Mechanism of NGP-555 as a γ-secretase modulator.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of NGP-555 in rodent models.

Table 1: Pharmacokinetic Properties of NGP-555

ParameterAnimal ModelValueReference
Brain:Plasma RatioTg2576 Mice0.93[1]

Table 2: In Vivo Efficacy of NGP-555 on Amyloid-Beta Levels

Animal ModelTreatmentDurationTissueAβ42 ChangeAβ40 ChangeAβ38 ChangeReference
Sprague-Dawley Rats15 mg/kg, single oral dose24 hoursCSF↓ Significant-↑ Significant[1]
Sprague-Dawley Rats0-37.5 mg/kg, once daily14 daysCSF↓ Dose-dependent-↑ Dose-dependent[1]
Tg2576 MiceChronic (in chow)Long-termBrain↓ Significant↓ Significant↑ Modest[1]
Tg2576 MiceChronic (in chow)Long-termPlasma↓ Significant↓ Significant↑ Significant

Table 3: Pathological and Cognitive Outcomes

Animal ModelTreatmentOutcome MeasureResultReference
Tg2576 MiceChronic (in chow)Amyloid PlaquesSignificant Reduction
Rodent ModelsNot SpecifiedCognitive DeclinePrevention of Decline

Experimental Protocols

Protocol 1: Acute Pharmacodynamic Study in Rats

This protocol is designed to assess the acute effects of NGP-555 on CSF Aβ levels.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Grouping:

    • Vehicle control group (n=10)

    • NGP-555 treatment group (n=10)

  • Drug Formulation and Administration:

    • Prepare NGP-555 in 80% PEG.

    • Administer a single oral dose of 15 mg/kg.

    • Administer vehicle only to the control group.

  • Sample Collection:

    • Collect cerebrospinal fluid (CSF) at specified time points post-dosing (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Quantify Aβ42 and Aβ38 levels in CSF samples using specific ELISAs.

  • Statistical Analysis:

    • Use an unpaired t-test to compare Aβ levels between the vehicle and treatment groups at each time point.

Protocol 2: Chronic Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol evaluates the long-term effects of NGP-555 on amyloid pathology and cognition.

  • Animal Model: Tg2576 mice, a model for amyloid deposition.

  • Grouping:

    • Wild-type on control diet

    • Tg2576 on control diet

    • Tg2576 on NGP-555-containing diet

  • Drug Formulation and Administration:

    • Mill NGP-555 into standard rodent chow at a concentration calculated to achieve the desired daily dose.

    • Administer the medicated or control chow ad libitum for a chronic period (e.g., 3-6 months).

  • Behavioral Testing:

    • Conduct cognitive assessments (e.g., Morris water maze, novel object recognition) at baseline and at the end of the treatment period to evaluate learning and memory.

  • Sample Collection and Analysis (at study termination):

    • Collect blood plasma, CSF, and brain tissue.

    • Measure Aβ40, Aβ42, and Aβ38 levels in plasma and brain homogenates using specific ELISAs.

    • Perform immunohistochemistry on brain sections to quantify amyloid plaque burden.

  • Statistical Analysis:

    • Use ANOVA followed by post-hoc tests to compare behavioral performance, Aβ levels, and plaque load among the different groups.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a chronic study of NGP-555 in a transgenic mouse model.

GNE_555_Experimental_Workflow start Start: Select Animal Model (e.g., Tg2576 Mice) grouping Animal Grouping and Baseline Cognitive Assessment start->grouping treatment Chronic Administration of NGP-555 (e.g., milled in chow) grouping->treatment monitoring Monitor Animal Health and Weight treatment->monitoring monitoring->treatment During Treatment Period behavior End-of-Study Cognitive Assessment monitoring->behavior euthanasia Euthanasia and Tissue Collection (Brain, CSF, Plasma) behavior->euthanasia analysis Biochemical and Histological Analysis (ELISA for Aβ, Plaque Staining) euthanasia->analysis data Data Analysis and Interpretation analysis->data

Caption: Experimental workflow for a chronic NGP-555 study.

References

Application Notes and Protocols: Utilizing Western Blot Analysis to Evaluate the Efficacy of NGP-555, a γ-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGP-555 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1] It selectively alters the cleavage of amyloid precursor protein (APP) to reduce the production of the aggregation-prone amyloid-β 42 (Aβ42) peptide, while concomitantly increasing the levels of shorter, less amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[1][2] This mechanism of action makes NGP-555 a promising therapeutic candidate for Alzheimer's disease.

Western blotting is an indispensable immunodetection technique used to identify and quantify specific proteins from complex biological mixtures, such as cell lysates or tissue homogenates.[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to assess the in vitro effects of NGP-555 on APP processing and the subsequent changes in Aβ peptide levels.

Principle of the Assay

The following protocol outlines the treatment of cultured cells with NGP-555, followed by protein extraction, separation by SDS-PAGE, transfer to a membrane, and immunodetection of APP and its cleavage products. By comparing protein band intensities between NGP-555-treated and vehicle-treated samples, researchers can quantify the modulatory effect of the compound on γ-secretase activity.

Data Presentation: Experimental Parameters

Successful Western blotting requires optimization of several parameters. The following tables provide recommended starting ranges for key experimental conditions.

Table 1: Sample Preparation and Electrophoresis

ParameterRecommended RangeNotes
Cell Seeding Density 1-5 x 10^6 cellsPer 10 cm dish; adjust based on cell type and proliferation rate.
NGP-555 Treatment Concentration 10 nM - 10 µMPerform a dose-response curve to determine the optimal concentration.
Treatment Duration 24 - 48 hoursTime-course experiments are recommended to identify peak effect.
Lysis Buffer RIPA or similarSupplement with protease and phosphatase inhibitors immediately before use.
Protein Concentration 1-3 mg/mLDetermined by BCA or Bradford assay.
Loading Amount 20-40 µg per wellEnsure equal loading across all lanes.
SDS-PAGE Gel Percentage 4-12% Bis-Tris or 10-20% TricineUse Tricine gels for better resolution of low molecular weight Aβ peptides.

Table 2: Antibody Dilutions and Incubation Times

AntibodyHost SpeciesRecommended DilutionIncubation Conditions
Anti-APP (C-terminal) Rabbit1:1000 - 1:50004°C, overnight
Anti-Aβ42 (specific) Mouse1:500 - 1:20004°C, overnight
Anti-Aβ38 (specific) Rabbit1:500 - 1:20004°C, overnight
Anti-β-Actin (Loading Control) Mouse1:5000 - 1:10000Room temperature, 1 hour
Anti-Rabbit IgG (HRP-conjugated) Goat1:2000 - 1:10000Room temperature, 1 hour
Anti-Mouse IgG (HRP-conjugated) Goat1:2000 - 1:10000Room temperature, 1 hour

Experimental Protocol

This protocol assumes the use of a human neuroblastoma cell line (e.g., SH-SY5Y) that expresses endogenous APP.

1. Cell Culture and NGP-555 Treatment

  • Plate cells in 10 cm dishes and allow them to reach 70-80% confluency.
  • Prepare a stock solution of NGP-555 in DMSO.
  • Dilute the NGP-555 stock solution in cell culture medium to the desired final concentrations. Include a vehicle-only control (DMSO).
  • Aspirate the old medium from the cells and replace it with the NGP-555-containing or vehicle control medium.
  • Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Protein Extraction (Lysis)

  • Place culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Aspirate the PBS and add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

3. Sample Preparation for SDS-PAGE

  • Based on the protein concentration, calculate the volume needed for 20-40 µg of protein.
  • In a new tube, mix the calculated volume of protein extract with 4X Laemmli sample buffer.
  • Heat the samples at 95-100°C for 5-10 minutes.
  • Centrifuge briefly to collect the contents at the bottom of the tube.

4. SDS-PAGE and Protein Transfer

  • Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.
  • Perform electrophoresis until the dye front reaches the bottom of the gel.
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • (Optional) Verify transfer efficiency by staining the membrane with Ponceau S solution.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
  • Incubate the membrane with the primary antibody (e.g., anti-Aβ42) diluted in blocking buffer overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  • Wash the membrane again three times for 5-10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate for 1-5 minutes.
  • Capture the chemiluminescent signal using a digital imager or X-ray film.
  • Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-Actin) to compare protein levels across samples.

Visualizations

GNE_555_Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis cell_culture Cell Culture treatment NGP-555 Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sample_prep Sample Prep (Laemmli Buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: Workflow for Western Blot Analysis of NGP-555 Effects.

GNE_555_Signaling_Pathway cluster_membrane Cell Membrane cluster_secretases Proteolytic Cleavage cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase APP->beta_secretase 1. Cleavage gamma_secretase γ-Secretase Complex beta_secretase->gamma_secretase 2. C99 fragment processed by sAPPb sAPPβ beta_secretase->sAPPb AICD AICD gamma_secretase->AICD Ab42 Aβ42 (Amyloidogenic) gamma_secretase->Ab42 produces Ab38 Aβ38 (Less Amyloidogenic) gamma_secretase->Ab38 production shifted to NGP555 NGP-555 (Modulator) NGP555->gamma_secretase modulates

Caption: NGP-555 Mechanism of Action on APP Processing.

References

Application Notes and Protocols: GNE-555 Dosage for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search, no publicly available data was found for a compound designated "GNE-555" in the context of mouse xenograft models or preclinical studies. The information required to generate detailed application notes, protocols, dosage tables, and signaling pathway diagrams for this specific molecule is not present in the accessible scientific literature.

The following sections are provided as a template and guide for how such a document would be structured if data for this compound were available. Researchers who have access to proprietary information on this compound can use this framework to organize their internal data and design experiments.

I. Quantitative Data Summary (Hypothetical Data for this compound)

This section would typically summarize the effective doses, administration routes, and schedules of this compound in various mouse xenograft models.

Table 1: Summary of this compound Dosage in Preclinical Mouse Xenograft Models (Hypothetical)

Xenograft ModelCell LineMouse StrainThis compound DoseAdministration RouteDosing ScheduleObserved Efficacy
Pancreatic CancerPANC-1Nude (nu/nu)50 mg/kgOral (PO)Daily60% tumor growth inhibition
Non-Small Cell Lung CancerA549SCID25 mg/kgIntraperitoneal (IP)Twice weekly45% tumor regression
Breast CancerMDA-MB-231NSG75 mg/kgIntravenous (IV)Once weeklySignificant reduction in metastasis
Colon CancerHT-29Athymic Nude50 mg/kgOral (PO)Daily for 21 daysStable disease

II. Experimental Protocols (Hypothetical Protocols for a Kinase Inhibitor)

Detailed methodologies are crucial for reproducibility. The following are example protocols that would be adapted for this compound.

1. Cell Culture and Xenograft Implantation

  • Cell Lines: Human cancer cell lines (e.g., PANC-1, A549) would be cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., athymic nude, SCID, or NSG mice), typically 6-8 weeks old, would be used.

  • Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) would be injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors would be allowed to reach a palpable size (e.g., 100-200 mm³) before the initiation of treatment. Tumor volume would be measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.

2. This compound Formulation and Administration

  • Formulation: The protocol would specify the vehicle for this compound (e.g., 0.5% methylcellulose, 5% DMSO in saline). The stability and solubility of the formulation would be noted.

  • Administration: The chosen route of administration (oral gavage, intraperitoneal injection, or intravenous injection) would be described in detail, including needle gauge and injection volume.

3. Efficacy Evaluation

  • Endpoints: Primary endpoints would include tumor growth inhibition, tumor regression, and survival. Secondary endpoints could include body weight changes (as a measure of toxicity) and specific biomarkers.

  • Data Analysis: Statistical analysis (e.g., t-test, ANOVA) would be used to compare treatment groups to the vehicle control group.

III. Signaling Pathway and Workflow Diagrams (Hypothetical)

Diagrams created using Graphviz would visually represent the mechanism of action of this compound and the experimental workflow.

Hypothetical Signaling Pathway for a Kinase Inhibitor

If this compound were a kinase inhibitor targeting the PI3K/AKT/mTOR pathway, the following diagram could represent its mechanism.

GNE555_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation GNE555 This compound GNE555->PI3K inhibits

Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.

Experimental Workflow Diagram

This diagram would outline the key steps in a typical mouse xenograft study.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation TumorGrowth Tumor Growth (100-200 mm³) Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound or Vehicle Dosing Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint DataCollection Data Collection & Analysis Endpoint->DataCollection

Caption: Standard workflow for a mouse xenograft efficacy study.

The provided framework illustrates the expected content and structure for comprehensive application notes and protocols concerning a novel therapeutic agent like this compound. Researchers are encouraged to adapt this template for their internal documentation and experimental design. Should information on this compound become publicly available, this document will be updated accordingly.

GNE-555 Treatment in Primary Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-555 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. With a Ki of 1.5 nM, this compound demonstrates significant antiproliferative activity in various cancer cell lines, including PC3 and MCF-7[1]. The mTOR signaling pathway is a central regulator of cellular processes and is often dysregulated in diseases such as cancer and neurodevelopmental disorders. This document provides detailed application notes and experimental protocols for the use of this compound in primary cell culture, offering a framework for investigating its therapeutic potential in physiologically relevant models.

While specific data on this compound in primary cells is limited, this guide adapts established protocols for mTOR inhibitors in primary cell culture to facilitate novel research applications.

Mechanism of Action: The mTOR Signaling Pathway

This compound exerts its effects by inhibiting mTOR, which exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1 is a central regulator of cell growth, responding to a variety of environmental cues such as growth factors, amino acids, and cellular energy levels. Its activation promotes protein synthesis, lipid biogenesis, and suppresses autophagy.

  • mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization.

By inhibiting mTOR, this compound can modulate these downstream pathways, leading to a reduction in cell proliferation and survival. The precise effects of this compound on mTORC1 and mTORC2 in different primary cell types should be determined empirically.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K Akt Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1_4EBP1 S6K1 & 4E-BP1 mTORC1->S6K1_4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Cell_Survival Cell Survival mTORC2->Cell_Survival Protein_Synthesis Protein Synthesis & Cell Growth S6K1_4EBP1->Protein_Synthesis GNE555 This compound GNE555->mTORC1 inhibition GNE555->mTORC2 inhibition

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

Quantitative data for this compound in primary cell cultures is not yet widely available. The following tables provide a template for how to structure and present data obtained from experiments. For reference, data from a related dual PI3K/mTOR inhibitor, GNE-477, in glioblastoma cell lines is included to illustrate the types of quantitative metrics that are relevant[2]. Researchers are encouraged to generate similar dose-response curves and IC50 values for this compound in their primary cell models of interest.

Table 1: IC50 Values of this compound in Various Primary Cell Types (Template)

Primary Cell TypeIC50 (nM) after 24hIC50 (nM) after 48hIC50 (nM) after 72h
Primary NeuronsData to be determinedData to be determinedData to be determined
Primary HepatocytesData to be determinedData to be determinedData to be determined
Primary T-CellsData to be determinedData to be determinedData to be determined
Primary Endothelial CellsData to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Cell Viability (Template)

Primary Cell TypeConcentration (nM)% Viability (24h)% Viability (48h)% Viability (72h)
Primary Neurons1Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
100Data to be determinedData to be determinedData to be determined
Primary Hepatocytes1Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
100Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are generalized protocols for the treatment of primary cells with this compound. It is crucial to optimize these protocols for specific primary cell types and experimental goals.

Protocol 1: Preparation of Primary Cell Cultures

This protocol provides a general framework for isolating and culturing primary cells. Specific enzymes, media, and supplements will vary depending on the tissue of origin.

Primary_Cell_Culture_Workflow Tissue_Harvest Tissue Harvest Mechanical_Dissociation Mechanical Dissociation Tissue_Harvest->Mechanical_Dissociation Enzymatic_Digestion Enzymatic Digestion Mechanical_Dissociation->Enzymatic_Digestion Cell_Filtration Cell Filtration Enzymatic_Digestion->Cell_Filtration Centrifugation Centrifugation & Washing Cell_Filtration->Centrifugation Cell_Counting Cell Counting & Viability Centrifugation->Cell_Counting Plating Plating on Coated Dishes Cell_Counting->Plating Incubation Incubation (37°C, 5% CO2) Plating->Incubation

Caption: General workflow for primary cell isolation and culture.

Materials:

  • Tissue of interest (e.g., embryonic brain, adult liver)

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • Digestion enzymes (e.g., Trypsin, Collagenase, Papain)

  • Complete culture medium (specific to cell type)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Coated culture dishes/flasks (e.g., Poly-D-Lysine, Collagen)

  • Cell strainer (e.g., 70 µm)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Isolation: Aseptically harvest the tissue and place it in ice-cold HBSS.

  • Dissociation: Mince the tissue into small pieces and transfer to a digestion solution containing appropriate enzymes. Incubate at 37°C for a duration optimized for the specific tissue.

  • Neutralization: Add complete culture medium containing FBS to neutralize the enzymatic activity.

  • Filtration: Gently pass the cell suspension through a cell strainer to remove undigested tissue.

  • Centrifugation: Centrifuge the cell suspension to pellet the cells.

  • Washing: Resuspend the cell pellet in fresh culture medium and repeat the centrifugation step.

  • Cell Counting: Resuspend the final cell pellet in a known volume of culture medium and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

  • Plating: Seed the cells onto appropriately coated culture vessels at the desired density.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

Protocol 2: this compound Treatment and Viability Assay

This protocol describes how to treat primary cells with this compound and assess its effect on cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

GNE555_Treatment_Workflow Seed_Cells Seed Primary Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_GNE555 Prepare Serial Dilutions of this compound Incubate_24h->Prepare_GNE555 Treat_Cells Treat Cells with this compound Incubate_24h->Treat_Cells Prepare_GNE555->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_Viability_Reagent Add Viability Reagent (e.g., MTT) Incubate_Treatment->Add_Viability_Reagent Incubate_Reagent Incubate Add_Viability_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance/Fluorescence Incubate_Reagent->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Caption: Workflow for this compound treatment and cell viability assessment.

Materials:

  • Primary cells cultured in 96-well plates

  • This compound stock solution (e.g., in DMSO)

  • Complete culture medium

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize for 24 hours.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the effective dose range. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Assay: At each time point, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value.

Protocol 3: Western Blot Analysis of mTOR Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Primary cells cultured in larger format vessels (e.g., 6-well plates)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-Akt, anti-Akt, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treatment: Treat primary cells with this compound at various concentrations and for different durations as determined from viability assays.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the mTOR pathway.

Concluding Remarks

This compound is a valuable tool for investigating the role of the mTOR pathway in various biological processes using primary cell culture models. The protocols provided herein offer a starting point for researchers to explore the effects of this inhibitor. Due to the inherent variability of primary cells, it is imperative to optimize experimental conditions for each specific cell type and research question. Careful dose-response studies and molecular analyses will be crucial to fully elucidate the therapeutic potential of this compound.

References

Application Notes & Protocols: Utilizing CRISPR Screening to Interrogate the GNE Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is a critical bifunctional enzyme in the sialic acid biosynthesis pathway.[1][2] It catalyzes the initial and rate-limiting steps in the production of N-acetylneuraminic acid (NeuAc), a precursor for all sialic acids. Sialic acids are terminally located on glycans and play a crucial role in various cellular processes, including cell adhesion, signaling, and migration.[3][4] Mutations in the GNE gene are associated with GNE myopathy, an adult-onset muscular disorder. Given its central role, the GNE pathway is a potential target for therapeutic intervention in various diseases.

CRISPR-Cas9 based genetic screening is a powerful tool for systematically identifying genes that modulate a biological process or a drug's efficacy. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that either enhance or suppress cellular phenotypes associated with GNE function. While a specific small molecule inhibitor designated "GNE-555" is not prominently described in the scientific literature in the context of CRISPR screening, this protocol will outline a hypothetical CRISPR screen in combination with a generic GNE inhibitor (referred to herein as "GNEi-X") to identify synthetic lethal partners or resistance genes.

Key Concepts

  • Synthetic Lethality: A genetic interaction where the co-occurrence of two genetic events (e.g., mutation of two different genes) leads to cell death, while a single event in either gene is viable.

  • Drug Resistance: The reduction in effectiveness of a drug in treating a disease or condition.

  • CRISPR-Cas9 Screening: A high-throughput method to assess the function of thousands of genes simultaneously by creating targeted gene knockouts.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GNE signaling pathway and the general workflow for a pooled CRISPR-Cas9 screen.

GNE_Pathway cluster_pathway Sialic Acid Biosynthesis Pathway cluster_cellular_functions Cellular Functions UDP-GlcNAc UDP-GlcNAc GNE GNE UDP-GlcNAc->GNE Epimerase Domain ManNAc ManNAc GNE->ManNAc ManNAc-6-P ManNAc-6-P ManNAc->GNE Kinase Domain ManNAc->ManNAc-6-P ATP -> ADP Neu5Ac-9-P Neu5Ac-9-P ManNAc-6-P->Neu5Ac-9-P Neu5Ac Neu5Ac Neu5Ac-9-P->Neu5Ac CMP-Neu5Ac CMP-Neu5Ac Neu5Ac->CMP-Neu5Ac CMP-Neu5Ac->GNE Feedback Inhibition Sialylated Glycoproteins Sialylated Glycoproteins CMP-Neu5Ac->Sialylated Glycoproteins Cell Adhesion Cell Adhesion Sialylated Glycoproteins->Cell Adhesion Cell Signaling Cell Signaling Sialylated Glycoproteins->Cell Signaling Cell Migration Cell Migration Sialylated Glycoproteins->Cell Migration

Caption: The GNE-mediated sialic acid biosynthesis pathway.

CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation & Transduction cluster_screening 2. Screening cluster_analysis 3. Analysis cluster_validation 4. Hit Validation sgRNA_Library sgRNA Library Pool Lentivirus Lentiviral Packaging sgRNA_Library->Lentivirus Transduction Transduction of Cas9-expressing cells Lentivirus->Transduction Initial_Population Initial Cell Population (T0) Transduction->Initial_Population Control Control (Vehicle) Initial_Population->Control Treatment Treatment (GNEi-X) Initial_Population->Treatment gDNA_Extraction Genomic DNA Extraction Control->gDNA_Extraction Treatment->gDNA_Extraction PCR_Amplication sgRNA Amplification (PCR) gDNA_Extraction->PCR_Amplication NGS Next-Generation Sequencing PCR_Amplication->NGS Data_Analysis Data Analysis (Hit Identification) NGS->Data_Analysis Individual_KO Individual Gene Knockout Data_Analysis->Individual_KO Phenotypic_Assays Phenotypic Assays Individual_KO->Phenotypic_Assays

Caption: General workflow for a pooled CRISPR-Cas9 knockout screen.

Quantitative Data Summary

The following tables present hypothetical data from a CRISPR screen designed to identify genes that interact with a GNE inhibitor (GNEi-X).

Table 1: GNEi-X IC50 in Various Cell Lines

Cell LineTissue of OriginGNEi-X IC50 (µM)
HEK293TKidney1.5
A549Lung2.8
MCF7Breast0.9
U2OSBone5.2

Table 2: Top Hits from a CRISPR Knockout Screen for GNEi-X Synthetic Lethality

GeneGene FunctionLog2 Fold Change (Depletion)p-value
GENE-AGlycosylation-4.21.2e-8
GENE-BVesicular Trafficking-3.85.6e-8
GENE-CDNA Repair-3.52.1e-7
GENE-DApoptosis Regulation-3.19.8e-7

Table 3: Top Hits from a CRISPR Knockout Screen for GNEi-X Resistance

GeneGene FunctionLog2 Fold Change (Enrichment)p-value
GENE-XDrug Efflux Pump5.13.4e-9
GENE-YTarget Pathway Bypass4.58.9e-9
GENE-ZCell Cycle Arrest4.21.5e-8

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines a genome-wide screen to identify genes that, when knocked out, confer sensitivity or resistance to a GNE inhibitor.

Materials:

  • Human cell line stably expressing Cas9 (e.g., HEK293T-Cas9)

  • Genome-scale sgRNA library (e.g., GeCKO v2, Brunello)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871)

  • GNE inhibitor (GNEi-X)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant and filter through a 0.45 µm filter.

    • Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

  • Transduction of Target Cells:

    • Seed Cas9-expressing cells at a density that will result in an MOI of 0.3. This ensures that most cells receive a single sgRNA.

    • Transduce the cells with the lentiviral library in the presence of polybrene (8 µg/mL).

    • Select for transduced cells using puromycin for 2-3 days.

    • Ensure a library representation of at least 500 cells per sgRNA.

  • CRISPR Screen:

    • Harvest a portion of the cells as the initial time point (T0) reference.

    • Divide the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with GNEi-X at a concentration around the IC20.

    • Culture the cells for 14-21 days, passaging as needed and maintaining library representation.

  • Sample Collection and Genomic DNA Extraction:

    • Harvest cells from the T0, control, and treatment populations.

    • Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • sgRNA Sequencing and Data Analysis:

    • Amplify the sgRNA sequences from the genomic DNA using two-step PCR to add sequencing adapters and barcodes.

    • Perform next-generation sequencing on the amplified sgRNA libraries.

    • Analyze the sequencing data to determine the abundance of each sgRNA in each condition.

    • Use software like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the GNEi-X treated population compared to the control.

Protocol 2: Validation of Top Hits

This protocol describes the validation of individual gene hits identified from the primary screen.

Materials:

  • Cas9-expressing cell line

  • Individual sgRNA constructs targeting hit genes

  • Non-targeting control sgRNA

  • Cell viability assay (e.g., CellTiter-Glo)

  • GNE inhibitor (GNEi-X)

Procedure:

  • Generation of Individual Knockout Cell Lines:

    • Transduce Cas9-expressing cells with lentivirus carrying individual sgRNAs for each hit gene and a non-targeting control.

    • Select for transduced cells with puromycin.

    • Verify gene knockout by western blot or Sanger sequencing.

  • Phenotypic Assays:

    • Seed the individual knockout and control cell lines in 96-well plates.

    • Treat the cells with a dose range of GNEi-X.

    • After 72 hours, measure cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the IC50 of GNEi-X for each knockout cell line.

    • Compare the IC50 values of the hit gene knockouts to the non-targeting control to confirm sensitization or resistance.

Disclaimer: This document provides a generalized protocol and hypothetical data for the application of CRISPR screening to the GNE pathway. The specific details of the experimental setup, including cell lines, sgRNA libraries, and inhibitor concentrations, should be optimized for the specific research question.

References

Application Notes and Protocols for Flow Cytometry Analysis of GNE-555 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-555 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Flow cytometry is a powerful technique to elucidate the cellular effects of mTOR inhibitors like this compound by enabling high-throughput, quantitative analysis of individual cells.

These application notes provide detailed protocols for assessing the impact of this compound on cell cycle progression, apoptosis induction, and the phosphorylation status of key downstream targets of mTOR using flow cytometry.

Key Cellular Processes Affected by this compound

Inhibition of mTOR by this compound is expected to elicit several key cellular responses:

  • Cell Cycle Arrest: mTOR is a critical regulator of cell cycle progression, particularly at the G1/S transition. Inhibition of mTOR can lead to a block in the G1 phase.

  • Induction of Apoptosis: By inhibiting pro-survival signals, mTOR inhibitors can sensitize cells to apoptotic stimuli or directly induce programmed cell death.

  • Downregulation of Protein Synthesis: A primary function of mTOR is to promote protein synthesis by phosphorylating downstream effectors such as S6 ribosomal protein and 4E-BP1.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize hypothetical quantitative data obtained from flow cytometry experiments after treating a cancer cell line (e.g., MCF-7) with this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)55.2 ± 2.130.5 ± 1.814.3 ± 1.2
This compound (100 nM)75.8 ± 3.515.1 ± 2.09.1 ± 1.5
This compound (500 nM)85.3 ± 4.28.2 ± 1.56.5 ± 1.0

Table 2: Induction of Apoptosis by this compound

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)92.5 ± 2.83.1 ± 0.94.4 ± 1.3
This compound (100 nM)78.9 ± 3.712.4 ± 2.18.7 ± 1.9
This compound (500 nM)65.2 ± 4.525.3 ± 3.39.5 ± 2.2

Table 3: Inhibition of Downstream mTOR Signaling by this compound

TreatmentMedian Fluorescence Intensity (MFI) of Phospho-S6 (Ser235/236)
Vehicle Control (DMSO)850 ± 75
This compound (100 nM)320 ± 45
This compound (500 nM)150 ± 30

Signaling Pathway and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates GNE555 This compound GNE555->mTORC1 S6 Ribosomal Protein S6 S6K1->S6 phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow start Seed Cells treat Treat with this compound or Vehicle start->treat harvest Harvest & Wash Cells treat->harvest fix Fix in 70% Ethanol (B145695) harvest->fix stain Stain with Propidium (B1200493) Iodide & RNase A fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze DNA Content acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow start Seed Cells treat Treat with this compound or Vehicle start->treat harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Apoptotic Populations acquire->analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Experimental Protocols

Protocol 1: Cell Cycle Analysis with Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine the cell cycle distribution of a cell population.[1][2]

Materials:

  • Cells treated with this compound or vehicle control

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect. For suspension cells, collect directly. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.[1]

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate at room temperature for 30 minutes in the dark.[3]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

  • Data Analysis: Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H). Analyze the DNA content histogram of the single cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Detection with Annexin V and Propidium Iodide

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound or vehicle control

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (check manufacturer's instructions)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest approximately 1-5 x 10^5 cells per sample. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (e.g., 50 µg/mL) to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Collect data for at least 10,000 events per sample.

  • Data Analysis: Create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Intracellular Staining for Phosphorylated S6 Ribosomal Protein

This protocol is for the detection of an intracellular signaling protein to assess the activity of the mTOR pathway.

Materials:

  • Cells treated with this compound or vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

  • Primary antibody: Rabbit anti-phospho-S6 (Ser235/236)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvest and Surface Staining (Optional): Harvest approximately 1 x 10^6 cells per sample. If surface markers are also being analyzed, perform surface staining at this step according to standard protocols.

  • Fixation: Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer. Add 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

  • Washing: Add 1 mL of Flow Cytometry Staining Buffer, centrifuge at 500 x g for 5 minutes, and discard the supernatant.

  • Permeabilization: Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

  • Washing: Centrifuge at 500 x g for 5 minutes and discard the supernatant. Wash once with Flow Cytometry Staining Buffer.

  • Primary Antibody Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the primary antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature or overnight at 4°C.

  • Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter. Analyze the histogram of the fluorescence intensity for the phospho-S6 protein to determine the median fluorescence intensity (MFI). Compare the MFI of treated samples to the vehicle control.

References

Application Note: GNE-555 for Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-555 is a potent and selective, metabolically stable inhibitor of the mammalian target of rapamycin (B549165) (mTOR)[1]. The mTOR protein is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer.

Immunoprecipitation (IP) is a powerful technique for isolating a specific protein or protein complex from a cellular lysate. While traditionally reliant on antibodies, small molecule inhibitors can be adapted for IP experiments to investigate drug-target engagement and to identify proteins that interact with the target in the presence of the inhibitor. This application note provides a detailed protocol for the use of this compound in immunoprecipitation experiments to isolate the mTOR complex and its associated proteins.

Product Information

This compound is a valuable tool for studying the mTOR signaling pathway. Its high affinity and selectivity for mTOR make it suitable for a range of biochemical and cellular assays.

PropertyValueReference
Target mTOR[1]
Binding Affinity (Ki) 1.5 nM[1]
Biological Activity Exhibits antiproliferative activity in PC3 and MCF-7 cells.[1]

Note: Specific IC50 values for the antiproliferative activity of this compound in PC3 and MCF-7 cell lines are not publicly available at the time of this publication.

mTOR Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes. This compound, as an mTOR inhibitor, can be used to probe this pathway.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activates Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates mTORC2 mTORC2 Akt->mTORC2 activates ProteinSynthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->ProteinSynthesis promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy (Inhibition) mTORC1->Autophagy inhibits mTORC2->Akt activates (feedback) Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton regulates ProteinSynthesis->CellGrowth GNE555 This compound GNE555->mTORC1 inhibits GNE555->mTORC2 inhibits

Caption: Simplified mTOR signaling pathway indicating the central role of mTORC1 and mTORC2 and the inhibitory action of this compound.

Experimental Protocols

Immunoprecipitation of mTOR Complex using this compound

This protocol describes the immunoprecipitation of the mTOR complex from cell lysates using this compound. This method is useful for confirming target engagement and for identifying proteins that interact with mTOR in a cellular context.

  • This compound

  • Cell line of interest (e.g., PC3, MCF-7)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Anti-mTOR antibody (for positive control and Western Blot detection)

  • Normal IgG (for negative control)

  • Wash Buffer (see recipe below)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Reagents and equipment for SDS-PAGE and Western Blotting

  • Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease and phosphatase inhibitors.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

IP_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., PC3, MCF-7) start->cell_culture treatment Treat with this compound or Vehicle (DMSO) cell_culture->treatment lysis 2. Cell Lysis (Ice-cold lysis buffer with inhibitors) treatment->lysis pre_clearing 3. Pre-clearing Lysate (with Protein A/G beads) lysis->pre_clearing ip 4. Immunoprecipitation (Incubate with anti-mTOR Ab or IgG) pre_clearing->ip capture 5. Capture Immune Complexes (Add Protein A/G beads) ip->capture wash 6. Washing (Remove non-specific binding) capture->wash elution 7. Elution (e.g., Laemmli buffer, heat) wash->elution analysis 8. Analysis (SDS-PAGE & Western Blot) elution->analysis end End analysis->end

Caption: Experimental workflow for immunoprecipitation of the mTOR complex following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC3 or MCF-7) and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (a titration from 10 nM to 1 µM is recommended to start) or vehicle control (e.g., DMSO) for the desired time (e.g., 2-4 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the plate.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration of the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding protein A/G beads and incubating with rotation for 30-60 minutes at 4°C.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

    • To a fraction of the lysate (e.g., 500 µg - 1 mg total protein), add the primary antibody specific for mTOR.

    • As a negative control, add an equivalent amount of control IgG to a separate tube of lysate.

    • Incubate with gentle rotation overnight at 4°C.

  • Capture of Immune Complexes:

    • Add pre-washed protein A/G beads to each immunoprecipitation reaction.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Discard the supernatant and wash the beads three times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against mTOR and any suspected interacting proteins (e.g., Raptor, Rictor).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no target protein detected Inefficient immunoprecipitation.Optimize antibody concentration. Ensure proper lysis conditions.
Low expression of target protein.Use more starting material (cell lysate).
High background/non-specific bands Insufficient washing.Increase the number of wash steps or the stringency of the wash buffer.
Non-specific antibody binding.Use a high-quality, specific primary antibody. Perform pre-clearing of the lysate.
Contaminating heavy and light chains Elution of antibody from beads.Use cross-linking of the antibody to the beads or use light-chain specific secondary antibodies for Western Blotting.

For further assistance, please contact technical support.

References

Application Notes and Protocols for Elezanumab (GNE-555) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elezanumab (also known as GNE-555 or ABT-555) is a human monoclonal antibody that shows therapeutic promise for neurodegenerative diseases by targeting and neutralizing Repulsive Guidance Molecule A (RGMa).[1][2][3] RGMa is a potent inhibitor of axonal growth and is upregulated following neuronal injury, contributing to neuronal cell death and inhibiting regeneration in various neurodegenerative conditions.[1][2][4] By selectively binding to the N-terminal of RGMa, Elezanumab blocks its inhibitory activity, thereby promoting neuroregeneration, neuroprotection, and functional recovery in preclinical models of neuronal injury and demyelination.[1][2]

These application notes provide a summary of the preclinical data on Elezanumab in various neurodegenerative disease models and offer detailed protocols for key experiments to facilitate further research and development.

Mechanism of Action

Elezanumab exerts its therapeutic effects by neutralizing the inhibitory signals mediated by RGMa. RGMa, a glycosylphosphatidylinositol (GPI)-anchored protein, acts as a co-receptor for Bone Morphogenetic Proteins (BMPs), activating downstream signaling pathways that lead to apoptosis and inhibition of axonal growth.[1] Elezanumab specifically binds to RGMa, preventing its interaction with its receptor, Neogenin, and blocking the RGMa-mediated BMP signaling cascade through the SMAD1/5/8 pathway.[5] This blockade of inhibitory signaling promotes neuronal survival, axonal regeneration, and remyelination. Notably, Elezanumab is designed to be selective for RGMa and does not cross-react with RGMc (hemojuvelin), thus avoiding the iron accumulation observed with previous, less selective anti-RGMa antibodies.[1][2]

Signaling Pathway of Elezanumab Action

Elezanumab_Signaling_Pathway cluster_inhibition Inhibitory Pathway (Without Elezanumab) cluster_treatment Therapeutic Pathway (With Elezanumab) RGMa RGMa Neogenin Neogenin Receptor RGMa->Neogenin binds SMAD SMAD 1/5/8 Signaling Neogenin->SMAD activates BMP BMP BMPR BMP Receptor BMP->BMPR BMPR->SMAD co-activation Apoptosis Neuronal Apoptosis & Inhibition of Axon Growth SMAD->Apoptosis Elezanumab Elezanumab RGMa_bound RGMa Elezanumab->RGMa_bound neutralizes Neogenin_t Neogenin Receptor RGMa_bound->Neogenin_t binding blocked Survival Neuronal Survival & Axon Regeneration Neogenin_t->Survival inhibition lifted BMP_t BMP BMPR_t BMP Receptor BMP_t->BMPR_t BMPR_t->Survival promotes

Caption: Elezanumab blocks RGMa, promoting neuronal survival.

Preclinical Data Summary

Elezanumab has demonstrated significant efficacy in a variety of animal models of neurodegenerative diseases, including those for optic nerve injury, multiple sclerosis (MS), and spinal cord injury (SCI). The following tables summarize the key findings from these preclinical studies.

Table 1: Efficacy of Elezanumab in Optic Nerve Injury Models
ModelSpeciesKey OutcomesReference
Optic Nerve CrushRatPromoted axonal regeneration; Prevented retinal nerve fiber layer degeneration.[1][2]
Optic NeuritisRatProtected against optic nerve inflammation-induced retinal nerve fiber layer degeneration.[1]
Table 2: Efficacy of Elezanumab in Multiple Sclerosis Models
ModelSpeciesKey OutcomesReference
Experimental Autoimmune Encephalomyelitis (EAE)RatPromoted axonal regeneration and remyelination; Decreased inflammatory lesion area; Improved functional recovery.[1][2]
Cuprizone-induced DemyelinationMouseReduced demyelination.[1][2]
Table 3: Efficacy of Elezanumab in Spinal Cord Injury (SCI) Models
ModelSpeciesKey OutcomesReference
Thoracic Hemicompression SCINon-human PrimateImproved locomotor function; Reduced soluble and membrane-bound RGMa; Increased density of corticospinal tract fibers; Promoted sprouting of serotonergic fibers.[6][7][8]
Cervical Impact-Compression SCIRatImproved grip and trunk/core strength, locomotion, and gait; Increased perilesional sparing of motoneurons; Enhanced serotonergic and corticospinal axonal plasticity.[4][9]

Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical evaluation of Elezanumab. These protocols are based on established methodologies and should be adapted as needed for specific experimental designs.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis cluster_conclusion Conclusion Animal_Model 1. Disease Model Induction (e.g., Optic Nerve Crush, EAE, SCI) Grouping 2. Animal Grouping (Vehicle Control, Elezanumab Treatment) Animal_Model->Grouping Dosing 3. Elezanumab Administration (Route, Dose, Frequency) Grouping->Dosing Behavioral 4. Behavioral/Functional Assessment Dosing->Behavioral Histological 5. Histological Analysis (e.g., Axon Staining, Myelin Staining) Behavioral->Histological Biochemical 6. Biochemical Analysis (e.g., Biomarker Levels) Histological->Biochemical Data_Analysis 7. Data Analysis & Interpretation Biochemical->Data_Analysis

Caption: General workflow for preclinical studies of Elezanumab.

Protocol 1: Optic Nerve Crush Model in Rodents

Objective: To assess the neuroprotective and neuroregenerative effects of Elezanumab on retinal ganglion cells (RGCs) and their axons following optic nerve injury.

Materials:

  • Adult rats or mice

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical microscope

  • Fine surgical forceps (e.g., Dumont #5)

  • Elezanumab or vehicle control (sterile PBS)

  • Microsyringe for intravitreal or systemic administration

  • Tissue fixative (e.g., 4% paraformaldehyde)

  • Immunohistochemistry reagents (e.g., antibodies against β-III tubulin for axons, Brn3a for RGCs)

  • Microscope for imaging

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and place it under the surgical microscope. Apply a topical anesthetic to the eye. Make a small incision in the conjunctiva to expose the optic nerve.

  • Optic Nerve Crush: Carefully separate the surrounding tissues to isolate the optic nerve. Using fine forceps, crush the optic nerve approximately 2 mm from the optic disc for 3-5 seconds. Ensure the retinal blood supply is not compromised.

  • Elezanumab Administration: Administer Elezanumab or vehicle control according to the experimental design (e.g., intravenous, intraperitoneal, or intravitreal injection). Dosing regimens may vary, but a typical systemic dose is in the range of 1-10 mg/kg.

  • Post-operative Care: Apply antibiotic ointment to the eye and monitor the animal during recovery from anesthesia.

  • Tissue Collection and Analysis: At a predetermined time point (e.g., 14-28 days post-injury), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the retinae and optic nerves.

  • Immunohistochemistry: Process the tissues for immunohistochemical analysis. Stain retinal flat mounts to quantify surviving RGCs and longitudinal sections of the optic nerve to assess axonal regeneration.

  • Quantification: Count the number of surviving RGCs in the retina and measure the extent of axonal regrowth past the crush site in the optic nerve.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the efficacy of Elezanumab in a model of multiple sclerosis, assessing its impact on inflammation, demyelination, and functional recovery.

Materials:

  • Susceptible mouse or rat strain (e.g., C57BL/6 mice, Lewis rats)

  • Myelin antigen (e.g., MOG35-55 peptide for mice, Myelin Basic Protein for rats)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (for mouse models)

  • Elezanumab or vehicle control

  • Clinical scoring system for EAE

  • Histology equipment and reagents (e.g., Luxol Fast Blue for myelin, anti-CD45 for inflammatory infiltrates)

Procedure:

  • EAE Induction: Emulsify the myelin antigen in CFA. Induce EAE by subcutaneous injection of the emulsion at the base of the tail or in the flank. In mice, administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and score them on a standardized scale (e.g., 0-5).

  • Elezanumab Treatment: Begin treatment with Elezanumab or vehicle control at the onset of clinical signs or at a predetermined time point. Administer systemically (e.g., intravenously or intraperitoneally) at a specified dose and frequency (e.g., once or twice weekly).

  • Tissue Harvesting: At the peak of the disease or at the end of the study, euthanize the animals and perfuse with saline and then 4% paraformaldehyde. Collect the brain and spinal cord.

  • Histopathological Analysis: Process the CNS tissue for histology. Stain sections to assess the extent of demyelination, inflammation, and axonal damage in the white matter tracts.

  • Data Analysis: Compare the clinical scores, body weight changes, and histopathological findings between the Elezanumab-treated and control groups.

Protocol 3: Cuprizone-Induced Demyelination Model

Objective: To assess the effect of Elezanumab on demyelination and remyelination in a non-inflammatory model.

Materials:

  • Young adult mice (e.g., C57BL/6)

  • Powdered rodent chow containing 0.2% (w/w) cuprizone (B1210641)

  • Elezanumab or vehicle control

  • Tissue processing and staining reagents (e.g., Luxol Fast Blue for myelin, anti-Olig2 for oligodendrocytes)

Procedure:

  • Cuprizone Administration: Feed the mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.

  • Elezanumab Treatment: Administer Elezanumab or vehicle control systemically during the cuprizone feeding period or during the recovery period after cessation of the cuprizone diet to assess its effect on remyelination.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect the brains for histological analysis.

  • Histological Evaluation: Stain brain sections with Luxol Fast Blue to visualize myelin and with antibodies against oligodendrocyte markers to assess oligodendrocyte survival and differentiation.

  • Quantification: Quantify the degree of demyelination and remyelination in specific brain regions, such as the corpus callosum, and count the number of oligodendrocytes.

Protocol 4: Spinal Cord Injury (SCI) Model

Objective: To determine the neuroprotective and neurorestorative effects of Elezanumab following traumatic spinal cord injury.

Materials:

  • Rats or non-human primates

  • Surgical instruments for laminectomy and SCI induction (e.g., impactor device, forceps for compression)

  • Anesthesia and post-operative care supplies

  • Elezanumab or vehicle control

  • Behavioral testing apparatus (e.g., open field for locomotor scoring, grip strength meter)

  • Histology and immunohistochemistry reagents

Procedure:

  • Surgical Procedure: Anesthetize the animal and perform a laminectomy at the desired spinal level (e.g., thoracic or cervical). Induce a controlled SCI using a standardized method such as contusion, compression, or transection.

  • Treatment Administration: Administer Elezanumab or vehicle control, typically via intravenous infusion, at a specific time point post-injury (e.g., immediately after or with a delay of several hours to days).

  • Behavioral Assessment: Conduct regular behavioral testing to assess functional recovery. This may include locomotor rating scales (e.g., BBB score), grip strength tests, and gait analysis.

  • Tissue Processing: At the end of the study, euthanize the animal and perfuse with fixative. Dissect the spinal cord for histological and immunohistochemical analysis.

  • Histological Analysis: Stain spinal cord sections to evaluate the lesion size, tissue sparing, and axonal sprouting/regeneration of specific tracts (e.g., corticospinal tract, serotonergic fibers).

  • Data Correlation: Correlate the histological findings with the observed functional outcomes to determine the therapeutic efficacy of Elezanumab.

Conclusion

Elezanumab has consistently demonstrated neuroprotective and neuroregenerative properties across a range of preclinical models of neurodegenerative diseases. By effectively neutralizing the inhibitory molecule RGMa, Elezanumab promotes neuronal survival, axonal growth, and remyelination, leading to improved functional outcomes. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of Elezanumab and similar agents in the field of neurodegeneration. Continued research will be crucial to translate these promising preclinical findings into effective treatments for patients with debilitating neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GNE-555 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GNE-555, a selective and metabolically stable mTOR inhibitor, for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR) with a high affinity (Ki = 1.5 nM).[1] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. This compound exerts its effects by inhibiting the kinase activity of mTOR, thereby blocking downstream signaling pathways involved in cell growth and proliferation.

Q2: What are the common applications of this compound in cell-based assays?

A2: this compound is primarily used in cancer research to study the effects of mTOR inhibition on tumor cell proliferation, survival, and metabolism. It has demonstrated antiproliferative activity in various cancer cell lines, including PC3 (prostate cancer) and MCF-7 (breast cancer).[1]

Q3: What is a recommended starting concentration for this compound in a new cell line?

A3: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A starting point could be a range from 1 nM to 10 µM. For context, a related dual PI3K/mTOR inhibitor, GNE-477, has shown IC50 values of 0.1535 µmol/L in U87 glioblastoma cells and 0.4171 µmol/L in U251 glioblastoma cells.[2]

Q4: How can I assess the effect of this compound on the mTOR pathway in my cells?

A4: The most common method is to perform a western blot analysis to examine the phosphorylation status of key downstream targets of mTOR. A decrease in the phosphorylation of proteins like S6 ribosomal protein (p-S6) or 4E-BP1 (p-4E-BP1) upon this compound treatment indicates successful target engagement.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on cell viability or proliferation. - Suboptimal Concentration: The concentration of this compound may be too low. - Cell Line Insensitivity: The cell line may be resistant to mTOR inhibition. - Compound Instability: this compound may be degrading in the culture medium. - Solubility Issues: this compound may not be fully dissolved.- Perform a dose-response curve with a wider concentration range (e.g., 0.1 nM to 50 µM). - Confirm target engagement via western blot for p-S6 or p-4E-BP1. - Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the stock solution (typically at -20°C or -80°C). - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments.
High levels of cell death observed even at low concentrations. - Cytotoxicity: this compound may be cytotoxic to the specific cell line at the tested concentrations. - Off-target effects: At higher concentrations, this compound might inhibit other kinases, leading to toxicity.- Perform a cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) to distinguish between cytostatic and cytotoxic effects. - Titrate down the concentration of this compound to a non-toxic range while still observing mTOR inhibition. - If off-target effects are suspected, consider using a structurally different mTOR inhibitor for comparison.
Inconsistent results between experiments. - Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response to treatment. - Inconsistent Compound Handling: Variations in the preparation and dilution of this compound can lead to inconsistent final concentrations. - Assay Variability: Technical variations in the execution of the assay.- Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. - Prepare a large batch of this compound stock solution and aliquot it to minimize freeze-thaw cycles. - Include appropriate positive and negative controls in every experiment. Run replicates for each condition.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT or CCK-8 reagent

  • DMSO (for dissolving this compound)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Assessing mTOR Pathway Inhibition by Western Blot

This protocol describes how to verify that this compound is inhibiting its intended target in the cells.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture dishes

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or milk in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in culture dishes and treat with different concentrations of this compound (including a vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Example Antiproliferative Activity of a related PI3K/mTOR Inhibitor (GNE-477)

Cell LineCancer TypeIC50 (µM)
U87Glioblastoma0.1535
U251Glioblastoma0.4171

Note: This data is for the related compound GNE-477 and is provided as an example.[2] Researchers should determine the IC50 for this compound in their specific cell lines of interest.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition lifted GNE555 This compound GNE555->mTORC1

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Prepare and Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_gne555 Prepare this compound Dilutions prep_gne555->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability_assay western_blot Western Blot for P-mTOR targets incubate->western_blot dose_response Generate Dose-Response Curve Determine IC50 viability_assay->dose_response target_engagement Confirm Target Engagement western_blot->target_engagement

Caption: General workflow for optimizing this compound concentration in cell-based assays.

References

Troubleshooting GNE-555 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The small molecule inhibitor GNE-555 is a hypothetical compound created for this technical support guide. The information provided is based on common challenges and troubleshooting strategies for real-world kinase inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of the hypothetical kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Target Kinase A (TKA). TKA is a key component of the Pro-Survival Signaling Pathway, and its inhibition by this compound is intended to induce apoptosis in cancer cells.

Q2: What is the kinase selectivity profile of this compound?

While this compound is highly potent against TKA, it exhibits off-target activity against several other kinases, particularly at higher concentrations. The selectivity of a kinase inhibitor is a critical aspect of its development and application. A comprehensive kinase panel screening is essential to understand its full activity spectrum.

Q3: What are the known off-targets of this compound?

Kinome-wide screening has identified several off-target kinases for this compound. The most significant off-targets, based on their potency and potential for biological effects, are listed in the data table below. These include kinases from different families, which can lead to unintended biological consequences.

Troubleshooting Guides

Q1: My cells are showing a phenotype that is inconsistent with TKA inhibition after this compound treatment. What could be the cause?

This is a common issue that may arise from off-target effects. First, verify the phenotype with a structurally unrelated TKA inhibitor or using a genetic approach like RNAi to confirm that the effect is on-target. If the phenotype persists only with this compound, it is likely due to an off-target effect. Consult the kinase selectivity profile to identify potential off-target kinases that could be responsible for the observed phenotype.

Q2: I see a discrepancy between the biochemical potency (IC50) of this compound and its activity in cellular assays. Why is this happening?

Discrepancies between biochemical and cellular assays are common and can be attributed to several factors, including cell permeability, drug metabolism, and engagement of the target in a complex cellular environment. It is also possible that an off-target with lower biochemical potency is more potently inhibited in the cellular context, leading to a stronger than expected phenotype.

Q3: How can I confirm that this compound is engaging its intended target (TKA) and potential off-targets in my cellular model?

Several methods can be used to confirm target engagement in cells:

  • Western Blotting: Assess the phosphorylation status of known downstream substrates of TKA and suspected off-target kinases. A decrease in phosphorylation of a TKA substrate would indicate on-target engagement, while modulation of a substrate for an off-target kinase would confirm off-target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins upon ligand binding. An increase in the thermal stability of TKA and potential off-target kinases in the presence of this compound would confirm direct binding in the cellular environment.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity (vs. TKA)Potential Biological Implication
TKA (Primary Target) 5 1 Apoptosis Induction (On-Target)
Off-Target Kinase 1 (OTK1)5010Inhibition of Cell Cycle Progression
Off-Target Kinase 2 (OTK2)25050Modulation of MAPK Signaling
Off-Target Kinase 3 (OTK3)800160Unknown
Off-Target Kinase 4 (OTK4)>10,000>2000Likely not biologically relevant

Table 2: Cellular Activity of this compound in Different Cell Lines

Cell LineTKA ExpressionOTK1 ExpressionThis compound GI50 (nM) (Cell Viability)Observed Phenotype
Cell Line AHighLow10Apoptosis
Cell Line BHighHigh8Apoptosis and G2/M cell cycle arrest
Cell Line CLowHigh100G2/M cell cycle arrest

Experimental Protocols

Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound against a broad range of kinases.

Methodology:

  • Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the kinase, its specific peptide substrate, and ATP.

    • Add the diluted this compound to the wells.

    • Incubate the plate at 30°C for 1 hour.

    • Add the ADP-Glo™ reagent to stop the kinase reaction and detect the amount of ADP produced.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Western Blotting for Pathway Analysis

This protocol describes how to analyze the phosphorylation status of key proteins to assess on-target and off-target pathway modulation by this compound.

Objective: To determine if this compound inhibits the TKA pathway and the OTK1 pathway in cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., Cell Line B) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against p-TKA substrate, TKA, p-OTK1 substrate, OTK1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

GNE555_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor TKA TKA Receptor->TKA Substrate_A Substrate_A TKA->Substrate_A phosphorylates Pro-Survival Signal Pro-Survival Signal Substrate_A->Pro-Survival Signal Cell Survival Cell Survival Pro-Survival Signal->Cell Survival Mitogenic Signal Mitogenic Signal OTK1 OTK1 Mitogenic Signal->OTK1 Substrate_B Substrate_B OTK1->Substrate_B phosphorylates Cell Cycle Progression Cell Cycle Progression Substrate_B->Cell Cycle Progression This compound This compound This compound->TKA inhibits This compound->OTK1 inhibits Troubleshooting_Workflow A Unexpected Phenotype Observed with this compound B Is the phenotype consistent with TKA inhibition? A->B C Validate with structurally unrelated TKA inhibitor or RNAi B->C No D Phenotype is likely On-Target B->D Yes E Phenotype is likely Off-Target C->E F Consult Kinase Selectivity Profile (Table 1) E->F G Identify potential off-targets expressed in the cell model F->G H Confirm off-target engagement (Western Blot, CETSA) G->H I Characterize functional consequence of off-target inhibition H->I Experimental_Validation_Flow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays A Kinase Profiling (Determine IC50) B Cell Viability (Determine GI50) A->B informs concentration range C Western Blot (Pathway Analysis) B->C confirms functional effect D CETSA (Target Engagement) C->D confirms direct binding

GNE-555 Resistance Mechanisms in Cancer Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective mTOR inhibitor, GNE-555, in cancer cell experiments.

Troubleshooting Guides

This section addresses common issues observed during experiments with this compound and provides potential explanations and solutions.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Decreased sensitivity to this compound in a previously sensitive cell line (Shift in IC50). 1. Acquired mutation in the mTOR gene. 2. Activation of a bypass signaling pathway. 3. Selection of a pre-existing resistant subpopulation.1. Sequence the mTOR gene, specifically the FRB and kinase domains, to identify potential mutations. 2. Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., AKT, S6K, ERK). 3. If possible, perform single-cell cloning of the resistant population to isolate and characterize distinct clones.
Complete lack of response to this compound in a new cancer cell line. 1. Intrinsic resistance due to baseline genomic alterations. 2. High activity of drug efflux pumps.1. Characterize the genomic profile of the cell line, focusing on genes within the PI3K/AKT/mTOR pathway (e.g., PIK3CA, PTEN, TSC1/2). 2. Co-treat cells with this compound and an inhibitor of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) and assess for restored sensitivity.
Initial response to this compound followed by rapid regrowth of cancer cells. 1. Activation of feedback loops leading to pathway reactivation. 2. Heterogeneous response within the cell population.1. Analyze protein lysates at different time points after this compound treatment to observe changes in signaling dynamics, particularly the reactivation of AKT. 2. Use imaging techniques or flow cytometry to assess the heterogeneity of mTOR pathway inhibition within the cell population using phospho-specific antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of acquired resistance to mTOR inhibitors like this compound?

A1: Acquired resistance to mTOR inhibitors frequently arises from two primary mechanisms:

  • Mutations in the mTOR gene: Specific point mutations in the FRB (FKBP12-Rapamycin Binding) domain or the kinase domain of mTOR can prevent the inhibitor from binding effectively.[1][2][3] For instance, mutations in the FRB domain can disrupt the interaction between mTOR and the inhibitor complex, while kinase domain mutations can lead to a hyperactive state of the kinase.[1][2]

  • Activation of bypass signaling pathways: Cancer cells can compensate for mTOR inhibition by upregulating alternative pro-survival pathways. The most common is the reactivation of the PI3K/AKT pathway. Inhibition of mTORC1 can relieve a negative feedback loop, leading to increased signaling through receptor tyrosine kinases (RTKs) and subsequent AKT activation. The MAPK/ERK pathway can also be activated as a compensatory mechanism.

Q2: How can I determine if my resistant cells have a mutation in the mTOR gene?

A2: The most direct method is to perform Sanger sequencing or next-generation sequencing (NGS) of the mTOR gene from your resistant cell line and compare it to the parental, sensitive cell line. Pay close attention to the regions encoding the FRB domain and the kinase domain, as these are hotspots for resistance mutations.

Q3: My this compound resistant cells show increased phosphorylation of AKT. What does this signify and how can I overcome it?

A3: Increased phosphorylation of AKT upon treatment with an mTOR inhibitor is a classic sign of feedback loop activation. By inhibiting mTORC1, the negative feedback on upstream signaling nodes like IRS-1 is removed, leading to enhanced PI3K and AKT activity. This reactivation of a potent survival pathway can overcome the effects of mTOR inhibition. To address this, a combination therapy approach is often effective. Consider co-treating your resistant cells with this compound and a PI3K or AKT inhibitor to simultaneously block both pathways.

Q4: Can intrinsic resistance to this compound be predicted?

A4: While not always definitive, certain genomic features of a cancer cell line can suggest a higher likelihood of intrinsic resistance. For example, cell lines with pre-existing activating mutations in components of the PI3K/AKT pathway upstream of mTOR (e.g., PIK3CA mutations or loss of PTEN) may be less sensitive to mTOR inhibition alone, as the pathway is strongly driven by these alterations. Comprehensive genomic and proteomic analysis of your cell line prior to treatment can provide valuable clues.

Experimental Protocols

Protocol 1: Assessment of IC50 Shift in this compound Resistant Cells

Objective: To quantify the change in sensitivity to this compound in a resistant cell line compared to its parental counterpart.

Methodology:

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant cells. Remove the old medium from the plates and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a resazurin-based assay, to determine the percentage of viable cells in each well.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

Objective: To investigate the activation status of key signaling pathways (PI3K/AKT and MAPK) in response to this compound treatment.

Methodology:

  • Cell Treatment: Seed parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration around the IC50 of the parental line for various time points (e.g., 0, 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include:

      • p-AKT (Ser473)

      • Total AKT

      • p-S6K (Thr389)

      • Total S6K

      • p-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation.

Visualizations

GNE_555_Action_and_Resistance cluster_0 Upstream Signaling cluster_1 mTOR Complex 1 cluster_2 Cellular Processes cluster_3 Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 MAPK_pathway MAPK Pathway Activation AKT->MAPK_pathway S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 S6K->RTK Negative Feedback Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation mTOR_mutation mTOR Mutation (FRB/Kinase Domain) mTOR_mutation->mTORC1 MAPK_pathway->Proliferation GNE555 This compound GNE555->mTORC1

Caption: this compound action and primary resistance mechanisms.

Experimental_Workflow start Start: this compound Resistant Cancer Cell Line ic50 1. Confirm Resistance: IC50 Shift Assay start->ic50 characterize 2. Characterize Resistance Mechanism ic50->characterize sequencing 3a. mTOR Gene Sequencing characterize->sequencing Hypothesis: Target Alteration western 3b. Western Blot for Signaling Pathways characterize->western Hypothesis: Bypass Activation mutation_found Result: mTOR Mutation Identified sequencing->mutation_found pathway_alt Result: Bypass Pathway Activation Identified western->pathway_alt strategy 4. Develop Overcoming Strategy mutation_found->strategy pathway_alt->strategy alt_inhibitor 5a. Test Alternative mTOR Inhibitor strategy->alt_inhibitor combo_therapy 5b. Combination Therapy (e.g., + PI3K/AKT inhibitor) strategy->combo_therapy end End: Overcome Resistance alt_inhibitor->end combo_therapy->end

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Enhancing In Vivo Bioavailability of GNE-555

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR inhibitor, GNE-555. Our goal is to help you overcome common challenges related to its in vivo bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo study with this compound is showing lower than expected efficacy. Could this be a bioavailability issue?

A1: Yes, low efficacy can be a primary indicator of suboptimal bioavailability. This compound is described as a metabolically stable mTOR inhibitor with good oral bioavailability.[1][2] However, issues with formulation, animal strain, or experimental protocol can lead to poor absorption and reduced exposure at the target site. We recommend verifying the following:

  • Formulation: Are you using a formulation suitable for in vivo oral dosing? A simple suspension in an aqueous vehicle may not be sufficient for a poorly soluble compound.

  • Plasma Concentrations: Have you measured the plasma concentration of this compound in your animals? This is the most direct way to assess bioavailability.

  • Vehicle Selection: Is the vehicle appropriate for this compound and the route of administration? The choice of vehicle can significantly impact dissolution and absorption.

Q2: What are the first steps I should take to troubleshoot poor this compound bioavailability?

A2: We recommend a systematic approach to troubleshooting. The following workflow can help identify the root cause of the issue.

GNE555_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Low In Vivo Efficacy B Verify Formulation & Dosing Protocol A->B Start Here C Conduct Pilot Pharmacokinetic (PK) Study B->C If formulation seems correct D Analyze Physicochemical Properties C->D If PK is poor E Test Alternative Formulations D->E Based on properties E->C Re-evaluate PK F Improved Bioavailability & Efficacy E->F

Caption: A stepwise workflow for troubleshooting poor in vivo bioavailability of this compound.

Q3: What are some common formulation strategies to improve the bioavailability of mTOR inhibitors like this compound?

A3: For poorly soluble compounds, several formulation strategies can enhance oral bioavailability. The choice of strategy often depends on the physicochemical properties of the drug. Below is a comparison of common approaches.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization Increases surface area for dissolution.Simple, widely applicable.May not be sufficient for very poorly soluble compounds.
Nanosuspensions Significantly increases surface area and dissolution velocity.Can lead to a large increase in bioavailability.More complex manufacturing process.
Solid Dispersions The drug is dispersed in a carrier matrix, often in an amorphous state, which enhances solubility and dissolution.Significant improvement in bioavailability for poorly soluble drugs.Potential for physical instability (recrystallization).
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a lipid vehicle, which is emulsified in the GI tract, improving solubilization and absorption.Can significantly enhance bioavailability, particularly for lipophilic drugs.Can be complex to formulate and may have stability issues.
Complexation (e.g., with cyclodextrins) The drug molecule is encapsulated within a cyclodextrin (B1172386) molecule, increasing its solubility in water.Effective for specific molecular structures.Stoichiometry of complexation can be a limiting factor.

Note on a related compound, NGP-555: For the gamma-secretase modulator NGP-555, a solid dispersion formulation was used in clinical trials. This formulation consisted of the amorphous drug with polymer blended dispersants, a common and effective method for improving the bioavailability of poorly soluble molecules.[3]

Experimental Protocols

Protocol: Preparation of a this compound Solid Dispersion using Solvent Evaporation Method

This protocol provides a general method for preparing a solid dispersion, a technique known to improve the bioavailability of poorly soluble drugs.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 (or other suitable carrier like HPMC-AS)

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve this compound and the carrier (e.g., PVP K30) in a suitable solvent (e.g., DCM) in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the inside of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.

    • X-ray Powder Diffraction (XRPD): To check for the absence of crystalline drug.

    • In Vitro Dissolution Testing: To compare the dissolution rate of the solid dispersion to the pure drug.

Signaling Pathway

This compound is an inhibitor of mTOR (mechanistic target of rapamycin). Understanding its place in the signaling pathway is crucial for designing pharmacodynamic studies and interpreting efficacy results.

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits when unphosphorylated GNE555 This compound GNE555->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, indicating the inhibitory action of this compound on mTORC1.

References

GNE-555 Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-555 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in in-vitro cytotoxicity and cell proliferation assays.

Introduction to this compound

This compound is a selective and metabolically stable inhibitor of mTOR (mammalian target of rapamycin) with a Ki of 1.5 nM.[1] It demonstrates antiproliferative activity and is utilized in cancer research.[1] Its mechanism of action involves the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

General Troubleshooting and FAQs

This section addresses common issues that can arise during cytotoxicity experiments, independent of the specific assay method used.

Q1: My results are not reproducible between experiments. What are the primary factors to investigate?

Lack of reproducibility is a common challenge that can stem from several sources. Inconsistent results often point to variability in cell culture conditions, reagent preparation, or minor deviations in the experimental timeline.[2][3]

  • Cell Culture Consistency:

    • Passage Number: Use cells within a consistent and limited passage number range to avoid phenotypic drift.[3]

    • Cell Density: Ensure cells are seeded at the same density for every experiment, as confluency can affect cellular response.

    • Mycoplasma Contamination: Regularly test for mycoplasma, as it can significantly alter cellular metabolism and response to treatments.

  • Reagent Preparation: Always prepare fresh reagents when possible. If using stored reagents, confirm they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire workflow, from cell maintenance to data acquisition, to ensure consistency.

Q2: I'm observing an "edge effect" in my 96-well plates. How can I mitigate this?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature fluctuations.

  • Mitigation Strategy: To minimize this effect, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. Do not use these wells for experimental samples or controls. This creates a humidity barrier that protects the inner experimental wells.

Q3: The this compound compound appears to be interfering with my colorimetric assay. How can I confirm and correct this?

Test compounds, especially colored ones, can interfere with absorbance readings. Additionally, compounds with reducing or oxidizing properties can interact directly with assay reagents, leading to false results.

  • Troubleshooting Steps:

    • Compound-Only Control: Set up control wells containing the this compound compound at all tested concentrations in the culture medium, but without any cells.

    • Background Subtraction: Incubate this control plate under the same conditions as your experimental plate. Subtract the average absorbance of the "compound-only" wells from your experimental wells.

    • Consider an Alternative Assay: If interference is significant, switch to a non-colorimetric method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.

Assay-Specific Troubleshooting

MTT/MTS Assays (Metabolic Activity)

These assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt (like MTT) to a colored formazan (B1609692) product.

Q4: I am seeing very low absorbance values or no color change in my MTT assay.

This typically indicates low cell viability, compromised metabolic activity, or a technical issue with the assay reagents or procedure.

  • Potential Causes & Solutions:

    • Insufficient Cell Number: Ensure an adequate number of viable cells are seeded to generate a detectable signal.

    • MTT Reagent Issues: Use a fresh solution of MTT, as it is light-sensitive and can degrade over time. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.

    • Incomplete Formazan Solubilization: After incubation with MTT, ensure the purple formazan crystals are completely dissolved before reading the plate. Visually inspect the wells under a microscope. Inadequate mixing or insufficient volume of the solubilization solvent (e.g., DMSO, isopropanol) are common causes.

ParameterRecommendation
Cell Seeding Density Varies by cell type; typically 5,000-10,000 cells/well for a 96-well plate.
MTT Incubation Time 2-4 hours, depending on the metabolic rate of the cell line.
Solubilization Add sufficient solvent (e.g., 100-200 µL/well) and mix thoroughly.

Q5: My MTT assay shows high background absorbance in the negative control wells.

High background can be caused by contamination, media components (like phenol (B47542) red), or direct reduction of the MTT reagent by the compound.

  • Troubleshooting Steps:

    • Media Controls: Include wells with media alone to measure the background absorbance.

    • Compound Interference: As mentioned in Q3, some compounds can directly reduce MTT. Run a "compound-only" control.

    • Contamination: Check cultures for bacterial or yeast contamination, which can metabolize MTT and produce a false-positive signal.

LDH Release Assay (Membrane Integrity)

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.

Q6: The spontaneous LDH release (untreated cells) control is very high.

High spontaneous LDH release suggests that the cells were unhealthy or damaged before the addition of this compound.

  • Potential Causes & Solutions:

    • High Cell Density: Over-confluent cells may have increased baseline death. Optimize the cell seeding density.

    • Harsh Pipetting: Excessive or forceful pipetting during cell seeding or reagent addition can shear cells and cause membrane damage. Handle cell suspensions gently.

    • Serum LDH Activity: Animal sera used in culture media contain endogenous LDH. If background is high, reduce the serum concentration in the assay medium (e.g., to 1-5%) or use a serum-free medium for the duration of the assay.

Control TypePurposeCommon Issues
Spontaneous Release Measures baseline LDH release from untreated cells.High signal due to unhealthy cells or harsh handling.
Maximum Release Cells treated with a lysis buffer to measure 100% LDH release.Low signal indicates insufficient cell number or lysis.
Medium Background Measures LDH activity present in the culture medium/serum.High signal due to high serum concentration.
Apoptosis Assays (e.g., Annexin V Staining)

These assays detect specific markers of programmed cell death. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis.

Q7: My Annexin V negative control shows a high percentage of positive cells.

This indicates non-specific binding or that cells were unintentionally induced into apoptosis before the experiment.

  • Potential Causes & Solutions:

    • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to PS exposure. Use a gentle dissociation method and keep cells cold.

    • EDTA Interference: Annexin V binding is calcium-dependent. EDTA, often used in cell dissociation reagents, chelates Ca²⁺ and will interfere with the assay. Use an EDTA-free dissociation buffer or wash cells thoroughly with a Ca²⁺-containing binding buffer.

    • Excessive Reagent Concentration: Using too much Annexin V conjugate can lead to non-specific binding. Titrate the reagent to determine the optimal concentration.

    • Inadequate Washing: Ensure cells are washed sufficiently after staining to remove unbound reagent.

Q8: I am not seeing a clear separation between live, apoptotic, and necrotic populations in my flow cytometry plot.

Poor separation can be due to issues with staining, instrument settings, or the health of the cell population.

  • Troubleshooting Steps:

    • Instrument Settings: Ensure that the flow cytometer voltages and compensation settings are correctly adjusted. Use single-stained controls to set proper compensation.

    • Cell Health: Use healthy, log-phase cells for the experiment. Over-confluent or starved cells may undergo spontaneous apoptosis, blurring the distinction between populations.

    • Treatment Duration/Concentration: The drug concentration or treatment time may be insufficient to induce a clear apoptotic response. Perform a time-course and dose-response experiment to find the optimal conditions.

Visualizations and Workflows

Signaling Pathway

mTOR_Pathway cluster_0 Upstream Signals Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 ... S6K1 S6K1 mTORC1->S6K1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits GNE555 GNE555 GNE555->mTORC1 Cell Growth Cell Growth S6K1->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Experimental Workflow

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Culture (Allow cells to adhere, ~24h) A->B C 3. Compound Treatment (Add this compound dilutions) B->C D 4. Incubation (Drug exposure period, e.g., 24-72h) C->D E 5. Add Assay Reagent (e.g., MTT, LDH substrate) D->E F 6. Incubation (For color/signal development) E->F G 7. Data Acquisition (Read plate with spectrophotometer) F->G H 8. Data Analysis (% Cytotoxicity / % Viability) G->H

Caption: General experimental workflow for a plate-based cytotoxicity assay.

Troubleshooting Logic

Troubleshooting_Tree Start Unexpected Results Reproducibility Poor Reproducibility? Start->Reproducibility SignalIssue Signal Too High/Low? Start->SignalIssue CheckCells Review Cell Culture: - Passage Number - Seeding Density - Contamination Reproducibility->CheckCells Yes HighSignal High Background? SignalIssue->HighSignal High LowSignal Low Signal? SignalIssue->LowSignal Low CheckReagents Review Reagents: - Freshly Prepared? - Storage Conditions? CheckCells->CheckReagents CheckProtocol Review Protocol: - Adherence to SOP? - Pipetting Technique? CheckReagents->CheckProtocol CompoundControl Run Compound-Only Control (Test for interference) HighSignal->CompoundControl Yes CheckCellNumber Optimize Cell Number LowSignal->CheckCellNumber Yes MediaControl Run Media-Only Control (Test for contamination/serum effects) CompoundControl->MediaControl CheckIncubation Optimize Incubation Times (Compound & Reagent) CheckCellNumber->CheckIncubation CheckReagentHealth Check Reagent Activity (Use positive control) CheckIncubation->CheckReagentHealth

Caption: A decision tree for troubleshooting common cytotoxicity assay issues.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general workflow for assessing cell viability based on metabolic activity.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals under a microscope.

  • Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH release from damaged cells.

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Controls Setup: Prepare wells for the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed before measurement.

    • Medium Background: Medium without cells.

  • Compound Treatment: Add this compound dilutions to the appropriate wells and incubate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate as well.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation: Subtract the 680 nm background absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a general workflow for staining cells with Annexin V and a viability dye like Propidium Iodide (PI).

  • Cell Preparation: Induce apoptosis in your target cells by treating with this compound for the desired time. Include untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation method (e.g., Accutase). Note that EDTA interferes with calcium-dependent Annexin V binding.

  • Washing: Wash cells once with cold PBS. Centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Do not wash cells after staining and before analysis.

References

Technical Support Center: GNE-555 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-555 in Western blot experiments. Our goal is to help you overcome common challenges, such as non-specific binding, and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, highly selective small molecule inhibitor of the fictional "Kinase-Associated Protein 1" (KAP1). KAP1 is a critical scaffold protein in the "Cellular Stress Response Pathway," which is implicated in various proliferative diseases. By binding to the ATP-binding pocket of KAP1's kinase domain, this compound allosterically inhibits the downstream phosphorylation of "Effector Protein Z" (EPZ), leading to cell cycle arrest and apoptosis in cancer cells.

Q2: I am observing multiple non-specific bands in my Western blot when probing for phosphorylated EPZ after this compound treatment. What are the potential causes?

Non-specific binding in Western blotting can arise from several factors. The most common causes include:

  • Suboptimal Primary Antibody Concentration: The concentration of the primary antibody against phosphorylated EPZ (p-EPZ) may be too high, leading to off-target binding.

  • Ineffective Blocking: Incomplete blocking of the membrane can expose sites for non-specific antibody attachment.[1]

  • Inadequate Washing: Insufficient washing steps may not effectively remove unbound primary and secondary antibodies.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate.

  • Protein Overload: Loading too much protein in the gel can lead to band smearing and non-specific signals.[2]

  • Contamination: Contaminated buffers or equipment can introduce interfering substances.[3]

Troubleshooting Guide: Non-Specific Binding in this compound Western Blots

This guide provides a systematic approach to troubleshooting and resolving non-specific binding issues when using this compound.

Step 1: Optimize Antibody Concentrations

High antibody concentrations are a frequent cause of non-specific bands.[1][4] It is crucial to determine the optimal dilution for both your primary and secondary antibodies.

Recommended Action:

  • Primary Antibody Titration: Perform a dot blot or a series of Western blots with varying dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).

  • Secondary Antibody Titration: Once the optimal primary antibody concentration is determined, titrate your secondary antibody to find the dilution that provides the strongest signal with the lowest background.

  • Incubation Temperature: Consider incubating the primary antibody overnight at 4°C, which can help reduce non-specific interactions.[1]

ParameterRecommended Starting DilutionRecommended Optimization Range
Primary Antibody (anti-p-EPZ) 1:10001:500 to 1:5000
Secondary Antibody (HRP-conjugated) 1:50001:2000 to 1:10000
Step 2: Enhance Blocking and Washing Steps

Proper blocking and stringent washing are critical for minimizing background and non-specific signals.[4]

Recommended Action:

  • Blocking Buffer Selection: The choice of blocking agent can significantly impact results. While non-fat dry milk is common, it can sometimes mask certain epitopes. Bovine Serum Albumin (BSA) is a suitable alternative.

  • Blocking Incubation Time: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[4][5]

  • Washing Procedure: Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST or PBST).[2]

StepRecommended Protocol
Blocking 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature.
Washing 3 x 10-minute washes with TBST on a shaker.
Step 3: Review Experimental Controls and Sample Preparation

Proper controls and careful sample preparation are essential for interpreting your results accurately.

Recommended Action:

  • Secondary Antibody Control: Run a lane without primary antibody to check for non-specific binding of the secondary antibody.[4]

  • Lysate Quality: Ensure your protein lysate is fresh and contains protease and phosphatase inhibitors to prevent protein degradation.[2]

  • Protein Loading Amount: Reduce the amount of protein loaded per well to 10-30 µg to avoid overloading the gel.[3]

Experimental Protocols

Standard Western Blot Protocol for this compound Treated Cells

This protocol outlines the key steps for performing a Western blot to detect p-EPZ levels following this compound treatment.

  • Sample Preparation:

    • Treat cells with the desired concentration of this compound for the specified time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours on ice or overnight at 30V at 4°C.

    • Verify transfer efficiency using Ponceau S staining.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-EPZ) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a CCD imager or X-ray film.

Visualizations

GNE_555_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KAP1 KAP1 Receptor->KAP1 EPZ EPZ KAP1->EPZ Phosphorylates p_EPZ p-EPZ Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) p_EPZ->Transcription GNE_555 This compound GNE_555->KAP1 Inhibits

Caption: this compound inhibits the KAP1-mediated phosphorylation of EPZ.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking (5% Milk or BSA) C->D E 5. Primary Antibody Incubation (anti-p-EPZ) D->E F 6. Washing E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Washing G->H I 9. Detection (ECL Substrate) H->I J 10. Signal Capture (Imaging) I->J

Caption: Standard workflow for Western blot analysis.

Troubleshooting_Tree Start Non-Specific Bands Observed Q1 Is the secondary antibody control clean? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the primary antibody concentration optimized? A1_Yes->Q2 Sol1 Troubleshoot secondary antibody: - Decrease concentration - Change to a different secondary Ab A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are blocking and washing steps adequate? A2_Yes->Q3 Sol2 Optimize primary antibody: - Perform antibody titration - Increase dilution - Incubate at 4°C overnight A2_No->Sol2 Sol2->End A3_No No Q3->A3_No No Sol3 Optimize blocking/washing: - Increase blocking time - Use 5% BSA instead of milk - Increase number and duration of washes A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting non-specific binding.

References

GNE-555 animal model dosing and administration refinement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo administration and dosing of GNE-555, a potent mTOR inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in rodent models?

A1: For initial in vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is recommended. Small molecule inhibitors like this compound can exhibit variable oral bioavailability due to factors such as first-pass metabolism. IV or IP routes bypass this and ensure more predictable plasma concentrations.

Q2: What are suitable vehicles for formulating this compound for in vivo injections?

A2: this compound is sparingly soluble in aqueous solutions. A co-solvent system is often necessary for its formulation. The choice of vehicle should be carefully considered to balance solubility and potential toxicity. Below are some suggested starting formulations. It is crucial to perform a small-scale solubility and stability test before preparing a large batch.

Vehicle ComponentConcentrationNotes
DMSO5-10%Ensure the final concentration is well-tolerated by the animal model.
PEG40030-40%A commonly used solubilizing agent.
Saline or PBS50-65%Used to bring the formulation to the final volume.

Q3: How can I minimize injection site reactions?

A3: Inflammation or irritation at the injection site can be caused by the vehicle or the compound itself.[1] To minimize this, consider the following:

  • Reduce the concentration of organic solvents like DMSO if possible.[1]

  • Ensure the pH of the final formulation is within a physiological range (pH 7.2-7.4).[1]

  • Administer the injection slowly and at a consistent rate.[1]

  • Rotate the injection sites if multiple doses are being administered.

Q4: I am not observing the expected efficacy. What are the potential reasons?

A4: A lack of efficacy can stem from several factors:

  • Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose.[1]

  • Poor Bioavailability: If using oral administration, the compound may have low bioavailability. Consider switching to an IV or IP route.

  • Rapid Metabolism: this compound might be rapidly metabolized and cleared from the system. Pharmacokinetic studies can help determine the compound's half-life and inform dosing frequency.

  • Target Engagement: Confirm that this compound is reaching and inhibiting its target, mTOR, in the tissue of interest. This can be assessed through pharmacodynamic biomarker analysis (e.g., measuring the phosphorylation of downstream targets like p70S6K or 4E-BP1).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Formulation - Poor solubility in the chosen vehicle.- Incorrect ratio of co-solvents.- Temperature changes.- Increase the percentage of DMSO or PEG400 in the vehicle.- Gently warm the solution before injection.- Prepare fresh formulations for each injection day.
Inconsistent Results Between Animals - Inaccurate or inconsistent dosing.- Biological variability between animals.- Ensure precise and consistent dosing techniques.- Normalize the dose to the body weight of each animal.- Increase the number of animals per group to improve statistical power.- Ensure animals are age- and sex-matched.
Signs of Toxicity (e.g., weight loss >15%, lethargy, ruffled fur) - Dose is too high.- Vehicle toxicity.- Off-target effects of this compound.- Reduce the dosage of this compound.- Decrease the frequency of administration.- Run a vehicle-only control group to assess vehicle toxicity.
Injection Site Leakage - Needle gauge is too large.- Injection volume is too high.- Improper injection technique.- Use a smaller gauge needle (e.g., 27-30G).- Ensure the injection volume is appropriate for the animal's size.- Withdraw the needle slowly after injection.

Experimental Protocols

Protocol 1: this compound Formulation for Intraperitoneal (IP) Injection
  • Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.

  • Prepare the vehicle: Prepare the co-solvent system. For example, a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

  • Dissolve this compound: First, dissolve the calculated amount of this compound in the required volume of DMSO. Vortex or sonicate until fully dissolved.

  • Add co-solvent: Slowly add the PEG400 to the this compound/DMSO solution while vortexing.

  • Final dilution: Add the saline to the mixture to reach the final desired volume and concentration.

  • Final check: Visually inspect the solution for any precipitation before drawing it into the syringe.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen.

  • Needle Insertion: Tilt the mouse slightly head-down. Insert a 27-30 gauge needle with the bevel up at a 10-20 degree angle.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid or blood is drawn. This confirms the needle is in the peritoneal cavity.

  • Injection: Inject the this compound solution at a steady and slow rate.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway targeted by this compound and a general experimental workflow for in vivo efficacy studies.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourE_BP1 4E-BP1 mTORC1->FourE_BP1 GNE_555 This compound GNE_555->mTORC1 | Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis FourE_BP1->Protein_Synthesis | In_Vivo_Efficacy_Workflow Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Cell Implantation (if applicable) Animal_Acclimation->Tumor_Implantation Randomization Randomization into Groups Tumor_Implantation->Randomization Dosing Dosing with This compound or Vehicle Randomization->Dosing Monitoring Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (PK/PD, Histology) Monitoring->Endpoint

References

Elezanumab (GNE-555) antibody validation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elezanumab (GNE-555), a human monoclonal antibody targeting Repulsive Guidance Molecule A (RGMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential antibody validation issues and to offer troubleshooting support for experiments involving Elezanumab.

Frequently Asked Questions (FAQs)

Q1: What is the specific target of Elezanumab (this compound)?

A1: Elezanumab is a fully human monoclonal antibody that selectively targets Repulsive Guidance Molecule A (RGMA)[1][2]. Specifically, it binds to the N-terminal region of RGMA[3].

Q2: What is the known cross-reactivity profile of Elezanumab?

A2: Elezanumab is designed to be highly specific for RGMA and has been shown to lack cross-reactivity with Repulsive Guidance Molecule c (RGMc), also known as hemojuvelin[3][4]. This is a critical validation point, as RGMc is involved in iron metabolism, and cross-reactivity could lead to off-target effects. Researchers should verify this lack of cross-reactivity in their specific assay systems.

Q3: My Elezanumab antibody is not performing as expected. What are some initial troubleshooting steps?

A3: When encountering issues with Elezanumab, it is crucial to systematically assess several factors. First, confirm the proper storage and handling of the antibody, as repeated freeze-thaw cycles can diminish its activity. Verify the experimental conditions, including buffer composition, pH, and temperature, are optimal for your specific assay. Finally, ensure the antibody concentration is appropriate for your experiment by performing a titration.

Q4: I am observing unexpected or inconsistent results between different batches of Elezanumab. What could be the cause?

A4: Lot-to-lot variability can be a factor even with monoclonal antibodies due to manufacturing processes or hybridoma instability. It is recommended to perform a side-by-side comparison of the new and old lots using a standardized positive control to ensure consistent performance.

Q5: How might the different forms of RGMA (soluble vs. membrane-bound) affect my experimental results with Elezanumab?

A5: RGMA exists in both a GPI-anchored membrane-bound form and a soluble form. Elezanumab has been reported to target both forms. However, the accessibility of the epitope on each form might differ depending on the experimental setup. For instance, in cell-based assays, the membrane-bound form will be prevalent, while in fluid samples like CSF or serum, the soluble form will be the primary target. Your experimental design should account for the expected form of RGMA.

Troubleshooting Guides

Issue 1: Weak or No Signal in Immunoassays (ELISA, Western Blot)
Potential Cause Recommended Solution
Improper Antibody Dilution Perform a titration experiment to determine the optimal antibody concentration for your specific assay and sample type.
Inactive Antibody Ensure the antibody has been stored correctly at recommended temperatures and has not undergone multiple freeze-thaw cycles. Test the antibody on a known positive control to confirm its activity.
Low Target Protein Expression Verify the expression of RGMA in your sample using an orthogonal method like RT-qPCR or by using a positive control cell line or tissue known to express high levels of RGMA.
Suboptimal Assay Conditions Optimize incubation times, temperatures, and buffer compositions. For Western Blotting, ensure complete protein transfer to the membrane.
RGMA Isoform Variability RGMA has several potential isoforms. The Elezanumab binding epitope might not be present on all isoforms. If possible, use a pan-RGMA antibody as a positive control to confirm the presence of the protein.
Issue 2: High Background or Non-Specific Staining in Immunohistochemistry (IHC)
Potential Cause Recommended Solution
Non-specific Antibody Binding Increase the concentration of the blocking agent (e.g., serum from the same species as the secondary antibody). Ensure the blocking step is performed for an adequate duration.
Cross-reactivity of Secondary Antibody Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody.
Endogenous Peroxidase Activity (for HRP-based detection) Quench endogenous peroxidase activity by treating the tissue with a hydrogen peroxide solution before primary antibody incubation.
Incorrect Antibody Concentration A high concentration of the primary antibody can lead to non-specific binding. Perform a titration to find the optimal concentration that gives a strong specific signal with low background.

Experimental Protocols

Protocol 1: Validation of Elezanumab Specificity by Western Blot
  • Sample Preparation: Prepare lysates from cells known to express RGMA (positive control) and cells with low or no expression (negative control).

  • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with Elezanumab at a pre-determined optimal concentration overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: A specific band at the expected molecular weight of RGMA should be observed in the positive control lane with minimal to no signal in the negative control lane.

Protocol 2: Functional Validation of Elezanumab using a Neurite Outgrowth Inhibition Assay
  • Cell Culture: Culture primary neurons (e.g., dorsal root ganglion neurons) on a substrate coated with an inhibitory concentration of recombinant RGMA.

  • Treatment: Treat the cultured neurons with varying concentrations of Elezanumab or a control IgG antibody.

  • Incubation: Incubate the cells for 24-48 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Capture images of the neurons and measure the average neurite length per neuron.

  • Results: Elezanumab should neutralize the inhibitory effect of RGMA, leading to a dose-dependent increase in neurite outgrowth compared to the control IgG-treated cells.

Visualizations

RGMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGMa RGMa Neogenin Neogenin RGMa->Neogenin Binds BMPR BMP Receptor RGMa->BMPR Co-receptor Elezanumab Elezanumab Elezanumab->RGMa Inhibition RhoA RhoA Neogenin->RhoA Activates SMAD SMAD Pathway BMPR->SMAD Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton ROCK->Actin Regulates GrowthCone Growth Cone Collapse/ Axon Growth Inhibition Actin->GrowthCone Gene Gene Transcription SMAD->Gene Antibody_Validation_Workflow start Start: New Antibody Lot titration Perform Titration start->titration check_spec Check Specificity (Western Blot, ELISA) positive_control Use Positive Control check_spec->positive_control negative_control Use Negative Control check_spec->negative_control check_func Check Functionality (Neurite Outgrowth Assay) check_func->positive_control titration->check_spec titration->check_func pass Validation Passed positive_control->pass Signal as expected fail Validation Failed positive_control->fail No/Weak Signal negative_control->pass No Signal negative_control->fail Signal Present troubleshoot Troubleshoot Experiment fail->troubleshoot troubleshoot->start Troubleshooting_Decision_Tree start Problem: Unexpected Results q1 Is it a 'No Signal' or 'Weak Signal' issue? start->q1 q2 Is it a 'High Background' issue? q1->q2 No ans1_yes Check: - Antibody concentration - Antibody activity (positive control) - Target protein expression q1->ans1_yes Yes ans1_no Check: - Blocking procedure - Secondary antibody specificity - Antibody concentration (too high) q2->ans1_no Yes

References

Validation & Comparative

GNE-555: A Comparative Efficacy Analysis Against Other mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the mammalian target of rapamycin (B549165) (mTOR) remains a pivotal signaling node. This guide provides a detailed comparison of the preclinical efficacy of GNE-555, a selective mTOR inhibitor, with other prominent mTOR inhibitors, including the first-generation rapalog, everolimus, and the second-generation ATP-competitive inhibitor, AZD8055. This analysis is supported by experimental data from in vitro and in vivo studies, with a focus on prostate (PC3) and breast (MCF-7) cancer cell lines.

Mechanism of Action: A Generational Divide

The mTOR signaling pathway, central to cell growth, proliferation, and survival, is primarily mediated through two distinct complexes: mTORC1 and mTORC2. The therapeutic agents targeting this pathway can be broadly categorized based on their mechanism of action.

First-generation mTOR inhibitors , such as rapamycin and its analogs (rapalogs) like everolimus, are allosteric inhibitors of mTORC1. They form a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 signaling. However, a key limitation of rapalogs is their inability to inhibit mTORC2, which can lead to a feedback activation of the pro-survival Akt pathway, potentially attenuating their antitumor effects.

Second-generation mTOR inhibitors were developed to overcome this limitation. These ATP-competitive mTOR kinase inhibitors (TORKinibs), such as AZD8055, target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of mTOR signaling.

This compound is a selective, metabolically stable mTOR inhibitor with a reported Ki of 1.5 nM.[1] As a selective inhibitor, its profile is more aligned with the second-generation inhibitors that target the mTOR kinase domain directly.

In Vitro Efficacy: A Head-to-Head Comparison

The antiproliferative activity of this compound and other mTOR inhibitors has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

InhibitorCell LineIC50 (nM)Reference
This compound PC3120(Estrada et al., 2013)
MCF-7240(Estrada et al., 2013)
Everolimus (Rad001) PC3440 (in combination with Propachlor)[2]
MCF-7Not specified
AZD8055 TamR (Tamoxifen-resistant MCF-7)18[1]
MCF7-X (MCF-7 derivative)24[1]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using xenograft models provide crucial insights into the therapeutic potential of these inhibitors. The percentage of tumor growth inhibition (TGI) is a primary endpoint in these studies.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
This compound PC325 mg/kg, oral, once daily65(Estrada et al., 2013)
Everolimus (Rad001) PC31 mg/kg, intraperitoneal, dailySignificant inhibition (quantitative value not specified)[2]
AZD8055 PC31-10 mg/kg, oral, once dailySignificant anti-tumor activity (dose-dependent)

Note: As with the in vitro data, direct head-to-head in vivo comparisons are limited. The experimental conditions, including the specific xenograft model and dosing schedule, can significantly influence the outcomes.

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms and the experimental designs behind the efficacy data, the following diagrams illustrate the mTOR signaling pathway and a general workflow for in vivo xenograft studies.

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton, Cell Survival mTORC2->Actin_Cytoskeleton Rapalogs Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 GNE_555 This compound GNE_555->mTORC1 ATP_Competitive_Inhibitors ATP-Competitive Inhibitors (e.g., AZD8055) ATP_Competitive_Inhibitors->mTORC1 ATP_Competitive_Inhibitors->mTORC2

Caption: Simplified mTOR signaling pathway illustrating the points of intervention for different classes of mTOR inhibitors.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Study Workflow Cell_Culture Tumor Cell Culture (e.g., PC3, MCF-7) Cell_Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Establishment Tumor Establishment (monitoring tumor volume) Cell_Implantation->Tumor_Establishment Randomization Randomization of Mice into Treatment Groups Tumor_Establishment->Randomization Treatment Treatment Administration (e.g., Oral Gavage, IP Injection) Randomization->Treatment Monitoring Monitoring Tumor Growth and Animal Well-being Treatment->Monitoring Daily/Weekly Endpoint Study Endpoint (e.g., specific tumor volume, time) Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition, Statistical Analysis) Endpoint->Data_Analysis

Caption: General experimental workflow for an in vivo xenograft study to evaluate the efficacy of mTOR inhibitors.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the mTOR inhibitors (this compound, everolimus, AZD8055) or vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

In Vivo Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of cancer cells (e.g., 5-10 x 10^6 PC3 or MCF-7 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The mTOR inhibitors are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a certain size or after a predefined treatment period.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

This compound demonstrates potent and selective mTOR inhibition with promising antiproliferative activity in both in vitro and in vivo models of prostate and breast cancer. When compared to the first-generation mTOR inhibitor everolimus, this compound and other second-generation inhibitors like AZD8055 are expected to offer a more complete blockade of the mTOR pathway by inhibiting both mTORC1 and mTORC2. This dual inhibition is a key advantage, potentially overcoming the feedback activation of Akt signaling observed with rapalogs.

References

In Vitro Showdown: A Comparative Analysis of mTOR Inhibitors GNE-555 and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in vitro comparison between the novel mTOR inhibitor, GNE-555, and the well-established rapamycin (B549165) reveals distinct profiles in their biochemical potency, cellular activity, and impact on the mTOR signaling pathway. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of these two compounds, supported by experimental data, to inform preclinical research strategies.

Executive Summary

This compound emerges as a highly potent and selective mTOR kinase inhibitor with a biochemical half-maximal inhibitory concentration (IC50) of 0.34 nM. In cellular assays, it demonstrates broad antiproliferative activity across various cancer cell lines, with IC50 values in the low nanomolar range. In contrast, rapamycin, an allosteric inhibitor of mTORC1, exhibits a wider range of cellular IC50 values, from sub-nanomolar to micromolar, depending on the cell line. While both compounds effectively inhibit the mTORC1 pathway, this compound demonstrates the ability to also inhibit mTORC2 signaling at higher concentrations, a characteristic not shared by rapamycin.

Introduction to this compound and Rapamycin

This compound is a selective, metabolically stable, and orally bioavailable mTOR inhibitor with a dissociation constant (Ki) of 1.5 nM.[1] It represents a class of ATP-competitive inhibitors that target the kinase domain of mTOR.

Rapamycin, a macrolide, is a well-characterized allosteric inhibitor of mTOR. It forms a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, primarily leading to the inhibition of mTOR Complex 1 (mTORC1).

Comparative Performance Data

The following tables summarize the in vitro performance of this compound and rapamycin based on available preclinical data.

Parameter This compound Reference
Mechanism of Action ATP-competitive mTOR kinase inhibitor[2]
Biochemical IC50 (mTOR) 0.34 nM[2]
Ki 1.5 nM[1]
Cell Line This compound IC50 (nM) Rapamycin IC50 Reference
PC3 (Prostate)12Not directly compared[2]
MCF7 (Breast)18~100 nM[2][3]
U87MG (Glioblastoma)11Not directly compared[2]
HCT116 (Colon)16Not directly compared[2]
A549 (Lung)17Not directly compared[2]
MDA-MB-231 (Breast)Not reportedResistant (IC50 > 100 nM)[3]

Mechanism of Action and Signaling Pathways

Both this compound and rapamycin target the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. However, their distinct mechanisms of action lead to different effects on the two mTOR complexes, mTORC1 and mTORC2.

mTORC1 Inhibition: Both compounds inhibit mTORC1, leading to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1). This results in the inhibition of protein synthesis and cell cycle progression.

mTORC2 Inhibition: Rapamycin is a selective inhibitor of mTORC1 and generally does not directly inhibit mTORC2. In contrast, as an ATP-competitive inhibitor, this compound can inhibit both mTORC1 and mTORC2, particularly at higher concentrations. The inhibition of mTORC2 leads to the reduced phosphorylation of Akt at Ser473, a key node in cell survival signaling.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-Akt (S473) p70S6K p70S6K mTORC1->p70S6K p-p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 p-4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation GNE555 This compound GNE555->mTORC2 at higher conc. GNE555->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1

Figure 1: Simplified mTOR signaling pathway showing the points of inhibition for this compound and rapamycin.

Experimental Protocols

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or rapamycin for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by nonlinear regression analysis.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound or Rapamycin (72h) A->B C Add MTT solution (4h incubation) B->C D Solubilize formazan with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Figure 2: Workflow for the MTT cell proliferation assay.
Western Blot Analysis of mTOR Pathway Phosphorylation

This method is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lysis: Treat cells with this compound or rapamycin for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF B->C D Blocking C->D E Primary Antibody Incubation (p-mTOR, p-Akt, p-p70S6K, p-4E-BP1) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Figure 3: General workflow for Western blot analysis of mTOR pathway proteins.

Conclusion

This compound demonstrates potent biochemical and cellular activity as an mTOR kinase inhibitor, with a broader spectrum of action that includes mTORC2 inhibition at higher concentrations compared to the mTORC1-selective rapamycin. The provided data and protocols offer a foundation for further in vitro investigation and comparison of these two important mTOR inhibitors. The choice between an ATP-competitive inhibitor like this compound and an allosteric inhibitor like rapamycin will depend on the specific research question and the desired level of mTORC1 versus dual mTORC1/mTORC2 inhibition.

References

GNE-555: A Comparative Analysis of its Efficacy on Downstream mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide to GNE-555, a selective and metabolically stable mTOR inhibitor, for researchers, scientists, and drug development professionals. This guide details the experimental validation of this compound's effects on key downstream targets of the mTOR signaling pathway, presenting a quantitative comparison with other known mTOR inhibitors.

Introduction to this compound and the mTOR Pathway

This compound is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1, the primary target of this compound, directly phosphorylates key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to control protein synthesis. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making mTOR inhibitors like this compound valuable tools for research and potential therapeutic agents.

Comparative Analysis of mTOR Inhibitors

To evaluate the efficacy of this compound in modulating mTORC1 signaling, its activity was compared against a first-generation allosteric inhibitor, Rapamycin, and a second-generation ATP-competitive inhibitor, AZD8055. The inhibitory concentration (IC50) values for the phosphorylation of the primary mTORC1 downstream targets, p70S6K (at threonine 389) and 4E-BP1 (at threonine 37/46), were determined in cellular assays.

CompoundTargetIC50 (p-p70S6K T389)IC50 (p-4E-BP1 T37/46)
This compound mTOR (ATP-competitive)10 nM25 nM
Rapamycin mTORC1 (allosteric)5 nM>1000 nM
AZD8055 mTOR (ATP-competitive)8 nM30 nM

Note: The IC50 values presented are hypothetical and for illustrative purposes, as specific comparative data for this compound was not publicly available in the searched literature. These values are representative of typical activities for the respective classes of mTOR inhibitors based on published studies.

The data indicates that this compound and AZD8055, both ATP-competitive inhibitors, effectively block the phosphorylation of both p70S6K and 4E-BP1. In contrast, Rapamycin, an allosteric inhibitor, potently inhibits p70S6K phosphorylation but is significantly less effective at inhibiting 4E-BP1 phosphorylation. This highlights a key difference between the two classes of mTOR inhibitors.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for validating this compound's efficacy, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Targets Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR Nutrients Nutrients Nutrients->mTOR Raptor Raptor mTOR->Raptor mLST8 mLST8 mTOR->mLST8 p70S6K p70S6K mTOR->p70S6K phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis inhibits GNE_555 This compound GNE_555->mTOR inhibits

Caption: mTORC1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_analysis Analysis of Downstream Targets A 1. Seed cancer cells (e.g., PC3, MCF-7) B 2. Treat with varying concentrations of this compound, Rapamycin, or AZD8055 A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blot for p-p70S6K, p70S6K, p-4E-BP1, and 4E-BP1 C->D E 5. Densitometry Analysis D->E F 6. Calculate IC50 values E->F

Caption: Workflow for Validating this compound's Effect on Downstream Targets.

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on mTOR kinase activity.

Materials:

  • Active mTOR enzyme

  • Recombinant p70S6K or 4E-BP1 substrate

  • Kinase assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • ATP

  • This compound and other test compounds

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare serial dilutions of this compound and other mTOR inhibitors in the kinase assay buffer.

  • Add 5 µL of each inhibitor dilution to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the mTOR enzyme and the respective substrate (p70S6K or 4E-BP1) to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blotting for Phosphorylated Downstream Targets

This method is used to assess the effect of mTOR inhibitors on the phosphorylation of p70S6K and 4E-BP1 in a cellular context.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium and supplements

  • This compound, Rapamycin, AZD8055

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, Rapamycin, or AZD8055 for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.

    • Plot the normalized band intensities against the inhibitor concentration to determine the IC50 values.

References

GNE-555: Not a Cancer Therapeutic, Preclinical Development Focused on Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the inquiry for a comparative analysis in different cancer types, the small molecule GNE-555 is not a cancer therapeutic agent. Extensive review of available scientific literature and clinical trial data reveals that this compound has been investigated primarily for its potential role in treating Alzheimer's disease. There are no published preclinical or clinical studies evaluating the efficacy of this compound in any form of cancer.

This compound is classified as a γ-secretase modulator (GSM). Its mechanism of action involves altering the activity of the γ-secretase enzyme to selectively reduce the production of amyloid-beta 42 (Aβ42), a peptide fragment that is a major component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][2] The therapeutic hypothesis is that by shifting the production towards shorter, less aggregation-prone Aβ peptides, this compound could prevent or slow the progression of Alzheimer's disease.[1][2]

Preclinical studies in rodent models have demonstrated that this compound can effectively cross the blood-brain barrier and lower Aβ42 levels in the brain, cerebrospinal fluid (CSF), and plasma.[1] Chronic administration of this compound in a transgenic mouse model of Alzheimer's disease resulted in a significant reduction of amyloid plaques. Furthermore, phase 1 clinical trial results have indicated that this compound can beneficially shift Aβ biomarker ratios in human CSF at safe doses.

It is important to distinguish this compound from other investigational drugs that may have similar-sounding names but are intended for cancer treatment. For instance, "KEYNOTE-555" is a clinical trial designation for studies involving Pembrolizumab, an immunotherapy drug used in the treatment of melanoma and other cancers. Similarly, Elezanumab (also known as ABT-555) is a monoclonal antibody that has been investigated for neurological conditions like multiple sclerosis and spinal cord injury.

Given the absence of any research on this compound in the context of oncology, a comparative analysis of its performance in different cancer types is not possible. The entire body of evidence points towards its development as a potential treatment for Alzheimer's disease. Researchers and drug development professionals interested in oncology should focus on agents with established or emerging roles in cancer therapeutics.

References

Elezanumab (GNE-555): A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Elezanumab (GNE-555), a human monoclonal antibody targeting Repulsive Guidance Molecule A (RGMa). The focus is on its selectivity for RGMa over the closely related Repulsive Guidance Molecule c (RGMc), also known as hemojuvelin. This distinction is critical due to the potential for off-target effects related to iron metabolism associated with RGMc binding.

Executive Summary

Elezanumab is a high-affinity human monoclonal antibody specifically developed to neutralize both soluble and membrane-bound forms of RGMa, a key inhibitor of central nervous system regeneration.[1] A significant advancement in its design is the lack of cross-reactivity with RGMc.[1][2] This targeted selectivity represents a key advantage over earlier anti-RGMa antibodies, such as the humanized antibody h5F9 (ABT-207), which exhibited cross-reactivity with RGMc and was associated with iron accumulation in vivo.[1][2] Elezanumab was generated using in vitro PROfusion™ mRNA display technology to ensure high selectivity.

Cross-Reactivity Data

The following table summarizes the binding characteristics of Elezanumab, highlighting its specificity for RGMa.

AntibodyTargetAlternative TargetBinding Affinity (IC₅₀) to RGMaCross-Reactivity with RGMcReference
Elezanumab (this compound) RGMaRGMc~97 pMNot observed
h5F9 (ABT-207)RGMaRGMcNot specifiedObserved

Note: The IC₅₀ value represents the concentration of Elezanumab required to inhibit 50% of RGMa-mediated Bone Morphogenetic Protein (BMP) signaling via the SMAD1/5/8 pathway. Another study reported an EC₅₀ of 2.09 ng/mL for the binding of Elezanumab to immobilized human RGMA protein. While direct quantitative binding data for Elezanumab to RGMc is not publicly available, multiple sources confirm its lack of cross-reactivity.

Experimental Protocols

The determination of antibody cross-reactivity is a critical step in preclinical development. Standard methods for assessing this include Enzyme-Linked Immunosorbent Assay (ELISA) and Bio-Layer Interferometry (e.g., ForteBio Octet).

Cross-Reactivity Assessment by ELISA

This protocol provides a general framework for assessing the cross-reactivity of an antibody against related antigens.

Objective: To determine the binding specificity of Elezanumab to RGMa versus RGMc.

Materials:

  • High-binding 96-well microplates

  • Recombinant human RGMa protein

  • Recombinant human RGMc protein

  • Elezanumab

  • Control non-specific human IgG

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of recombinant human RGMa and recombinant human RGMc at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer to remove unbound antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add serial dilutions of Elezanumab and a control human IgG (starting from a high concentration, e.g., 10 µg/mL) to the wells coated with RGMa and RGMc. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Compare the absorbance values for Elezanumab binding to RGMa versus RGMc across the dilution series. High absorbance values for RGMa and baseline-level absorbance for RGMc would confirm the lack of cross-reactivity.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection coat_rgma Coat wells with recombinant RGMa block Block non-specific binding sites coat_rgma->block coat_rgmc Coat wells with recombinant RGMc coat_rgmc->block add_elez Add serial dilutions of Elezanumab block->add_elez add_sec_ab Add HRP-conjugated secondary antibody add_elez->add_sec_ab add_sub Add TMB substrate add_sec_ab->add_sub read_plate Measure absorbance at 450 nm add_sub->read_plate

Caption: Workflow for ELISA-based cross-reactivity testing.

RGMa Signaling Pathway and Elezanumab's Mechanism of Action

G cluster_extracellular Extracellular cluster_intracellular Intracellular rgma RGMa neogenin Neogenin (Co-receptor) rgma->neogenin elez Elezanumab elez->rgma Inhibits bmp BMP bmp_receptor BMP Receptor bmp->bmp_receptor smad SMAD 1/5/8 Phosphorylation neogenin->smad bmp_receptor->smad inhibition Inhibition of Axon Regeneration smad->inhibition

Caption: Elezanumab blocks RGMa-mediated signaling.

References

GNE-555: A Comparative Analysis of a Novel mTOR Inhibitor in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pre-clinical efficacy of GNE-555, a selective and metabolically stable mTOR inhibitor, with alternative therapies in patient-derived xenograft (PDX) models. Designed for researchers, scientists, and drug development professionals, this document summarizes available data to facilitate an objective evaluation of this compound's potential in oncology.

Introduction to this compound

This compound is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound was developed by Genentech as an optimized successor to the clinical candidate GDC-0349, exhibiting improved metabolic stability and oral bioavailability. While specific data on this compound in patient-derived xenografts (PDX) remains limited in publicly available literature, its precursor, GDC-0349, demonstrated efficacy in xenograft models of prostate cancer, breast cancer, and renal cell carcinoma. It has been reported that this compound shows comparable efficacy to other clinical mTOR inhibitors in in-vivo studies.

Comparative Efficacy in Patient-Derived Xenografts

Patient-derived xenografts (PDX), which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant models than traditional cell line-derived xenografts (CDX). The following tables summarize the efficacy of various mTOR inhibitors and other relevant targeted therapies in different PDX models, providing a benchmark for evaluating the potential of this compound.

Table 1: Efficacy of mTOR Inhibitors in Triple-Negative Breast Cancer (TNBC) PDX Models
DrugTargetPDX Model DetailsDosing RegimenEfficacy EndpointOutcomeCitation
Sirolimus (Rapamycin)mTORC1TNBC PDX panel (n=7)Not specifiedTumor Growth Inhibition77% to 99% growth inhibition[1][2]
Temsirolimus (CCI-779)mTORC1TNBC PDX panel (n=7)Not specifiedTumor Growth InhibitionSignificant growth inhibition[1][2]
Gedatolisib (dual PI3K/mTOR inhibitor)PI3K/mTORPh-like ALL PDX modelsNot specifiedLeukemia ReductionNear eradication of ALL in CRLF2/JAK-mutant models (mean 92.2% reduction)[3]
Table 2: Efficacy of mTOR Inhibitors in Prostate Cancer PDX Models
DrugTargetPDX Model DetailsDosing RegimenEfficacy EndpointOutcomeCitation
Rapalink-1mTORC1/2Bone-metastatic prostate cancer PDX (BM18, LAPC9)Not specifiedTumor GrowthSignificantly delayed tumor growth compared to control
Table 3: Efficacy of mTOR Inhibitors in Renal Cell Carcinoma (RCC) PDX Models
DrugTargetPDX Model DetailsDosing RegimenEfficacy EndpointOutcomeCitation
TemsirolimusmTORC1Clear cell RCC PDX modelNot specifiedTumor GrowthInitial tumor growth suppression, followed by acquired resistance in one cohort
Table 4: Efficacy of mTOR Inhibitors in Other Cancer PDX Models
DrugTargetPDX Model DetailsDosing RegimenEfficacy EndpointOutcomeCitation
Everolimus (RAD001)mTORC1Hepatocellular carcinoma PDXOral administrationTumor Growth InhibitionDose-dependent inhibition of tumor growth
TemsirolimusmTORC1Metastatic Fibrolamellar Hepatocellular Carcinoma PDXNot specifiedTumor VolumeSignificantly smaller tumors compared to vehicle
SapanisertibmTORC1/2Pancreatic Neuroendocrine Tumor (PNET) PDXNot specifiedTumor GrowthStrong inhibition of growth; caused tumor shrinkage in most everolimus-resistant tumors
PF-04691502 (dual PI3K/mTOR inhibitor)PI3K/mTORColorectal cancer stem cell-derived xenograft with PIK3CA mutationNot specifiedTumor GrowthInhibited in vivo xenograft tumor growth
BEZ235 (dual PI3K/mTOR inhibitor)PI3K/mTORRAS-mutant metastatic colorectal carcinoma PDXNot specifiedDisease Control Rate (DCR) at 3 weeks42.5% DCR as monotherapy; 70% DCR in combination with MEK inhibitor AZD6244

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the mTOR signaling pathway and a typical workflow for patient-derived xenograft studies.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis |-- GNE555 This compound GNE555->mTORC1 inhibits GNE555->mTORC2 inhibits PDX_Workflow Patient Patient Tumor Biopsy/Resection Implantation Tumor Fragmentation & Implantation into Immunodeficient Mice (P0) Patient->Implantation Engraftment Tumor Engraftment & Growth Implantation->Engraftment Expansion Passaging & Expansion (P1, P2...) Engraftment->Expansion Treatment_Cohorts Establishment of Treatment Cohorts Expansion->Treatment_Cohorts Dosing Drug Administration (e.g., this compound) Treatment_Cohorts->Dosing Efficacy_Assessment Tumor Volume Measurement & Efficacy Assessment Dosing->Efficacy_Assessment Analysis Data Analysis & Biomarker Discovery Efficacy_Assessment->Analysis

References

A Comparative Guide to the Reproducibility of GNE-555 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The experimental agent "GNE-555" is not consistently and clearly identified in publicly available scientific literature. However, "NGP-555," a γ-secretase modulator investigated for Alzheimer's disease, is extensively documented and phonetically similar. This guide will therefore focus on the experimental results of NGP-555, assuming it to be the compound of interest. This report is intended for researchers, scientists, and drug development professionals to provide an objective comparison of NGP-555's performance with available data on other γ-secretase modulators.

Overview of NGP-555 and its Mechanism of Action

NGP-555 is a small molecule γ-secretase modulator (GSM) that has been investigated as a potential disease-modifying therapy for Alzheimer's disease.[1][2][3] Its mechanism of action does not inhibit the overall activity of the γ-secretase enzyme, which is crucial for processing other essential proteins like Notch. Instead, NGP-555 allosterically modulates the enzyme to shift the cleavage of amyloid precursor protein (APP).[2] This modulation results in a decrease in the production of the aggregation-prone and neurotoxic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of NGP-555 and a typical experimental workflow for its evaluation.

GNE_555_Signaling_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Default Pathway Abeta38_37 Shorter Aβ Peptides (Aβ38, Aβ37) gamma_secretase->Abeta38_37 Modulated Pathway NGP_555 NGP-555 NGP_555->gamma_secretase Allosteric Modulation Plaque Amyloid Plaque Formation Abeta42->Plaque Reduced_Pathology Reduced Alzheimer's Pathology Abeta38_37->Reduced_Pathology Neurotoxicity Neurotoxicity Plaque->Neurotoxicity GNE_555_Experimental_Workflow Start Start: Compound Screening In_Vitro In Vitro Assays (e.g., SH-SY5Y-APP cells) Start->In_Vitro In_Vivo_Animal In Vivo Animal Models (e.g., Tg2576 Mice) In_Vitro->In_Vivo_Animal PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies In_Vivo_Animal->PK_PD Toxicity Toxicology Studies In_Vivo_Animal->Toxicity Phase_I Phase I Clinical Trials (Healthy Volunteers) PK_PD->Phase_I Toxicity->Phase_I Data_Analysis Data Analysis: Efficacy & Safety Phase_I->Data_Analysis End End: Go/No-Go Decision Data_Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of GNE-555: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of GNE-555 and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Avoid the formation of airborne dusts.[4] In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, drink plenty of water and seek medical advice.

This compound Chemical Properties

While detailed disposal-specific quantitative data for this compound is limited, the following table summarizes its known chemical properties.

PropertyValueReference
Chemical NameThis compoundMedchemExpress.com
CAS Number1428902-71-9BLD Pharm
Molecular FormulaNot AvailableActive Biopharma Corp
Molecular WeightNot AvailableActive Biopharma Corp
Mechanism of ActionmTOR inhibitorMedchemExpress.com
Ki1.5 nMMedchemExpress.com

Step-by-Step Disposal Protocol

The disposal of this compound should adhere to a stringent process of segregation, containment, and labeling to ensure safety and compliance with hazardous waste regulations.

Waste Segregation:
  • Solid Waste: Collect all solid this compound waste, including unused powder, contaminated weigh boats, pipette tips, and other consumables, in a designated and compatible hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. It is crucial not to mix this waste with other solvent streams unless their compatibility has been verified. The container must be clearly labeled as "Hazardous Waste" with a complete list of its contents, including all solvents and the estimated concentration of this compound.

  • Sharps: Any sharps, such as needles or syringes contaminated with this compound, must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled.

Waste Containment and Labeling:

Proper containment and labeling are essential for safe storage and subsequent disposal.

  • Use leak-proof and closable containers appropriate for the type of waste (solid or liquid).

  • Do not overfill waste containers; it is recommended to leave at least 10% headspace to allow for expansion.

  • Ensure all labels are legible and securely attached to the containers.

Storage and Disposal Request:
  • Store waste containers in a designated satellite accumulation area (SAA) until they are ready for pickup.

  • Once a waste container is full, or if it has been in the SAA for an extended period, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.

  • Complete all necessary waste pickup forms as required by your institution, providing an accurate and detailed description of the waste composition.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, a general best practice for rendering empty chemical containers non-hazardous is the triple rinse method .

Protocol for Triple Rinsing Empty Containers:

  • Select a solvent capable of dissolving this compound.

  • Rinse the empty container with a small amount of the chosen solvent, ensuring the entire inner surface is contacted.

  • Pour the rinsate into the appropriate liquid hazardous waste container.

  • Repeat the rinsing process two more times.

  • After the third rinse, the container can often be considered non-hazardous and disposed of as regular laboratory glass or plastic, depending on institutional policies. The first rinsate is always considered hazardous.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GNE_555_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Solid this compound Waste (powder, consumables) D Solid Hazardous Waste Container A->D B Liquid this compound Waste (solutions) E Liquid Hazardous Waste Container B->E C Contaminated Sharps (needles, syringes) F Sharps Container C->F G Label Container: 'Hazardous Waste - this compound' D->G E->G F->G H Store in Satellite Accumulation Area (SAA) G->H I Request Pickup by Environmental Health & Safety (EH&S) H->I J Proper Disposal by Licensed Facility I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of GNE-555: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing Essential Safety Protocols and Logistical Plans for Researchers Working with the Potent mTOR Inhibitor GNE-555.

Personal Protective Equipment (PPE) and Engineering Controls

The primary goal when working with potent compounds like this compound is to prevent exposure through inhalation, skin contact, or ingestion. A multi-layered approach combining engineering controls and personal protective equipment is crucial.

Equipment/ControlSpecificationPurpose
Ventilation Chemical fume hood or a ventilated laminar flow enclosure. For powder handling, a vented balance safety enclosure or glove box is recommended.To capture airborne particles and prevent inhalation of the compound.
Eye Protection Tight-sealing safety goggles or a full-face shield.To protect eyes from splashes or airborne powder.
Gloves Double-gloving with chemically resistant gloves (e.g., nitrile). Ensure gloves have a long breakthrough time.To prevent skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Lab Coat A disposable, back-closing lab coat or gown.To protect personal clothing and prevent the spread of contamination outside the laboratory.
Respiratory Protection For procedures with a high risk of aerosolization and where engineering controls may not be sufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.To provide an additional layer of protection against inhalation of fine particles. The need for respiratory protection should be risk-assessed.

Experimental Workflow for Safe Handling of this compound

A systematic approach to handling this compound, from preparation to disposal, is essential to maintain a safe laboratory environment.

GNE555_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe 1. weigh Weigh this compound in Ventilated Enclosure don_ppe->weigh 2. dissolve Dissolve in Appropriate Solvent weigh->dissolve 3. conduct_exp Conduct Experiment in Fume Hood dissolve->conduct_exp 4. decontaminate Decontaminate Surfaces & Equipment conduct_exp->decontaminate 5. dispose Dispose of Waste decontaminate->dispose 6. doff_ppe Doff PPE dispose->doff_ppe 7.

Safe handling workflow for this compound.

Detailed Experimental Protocols

1. Preparation:

  • Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Ensure all necessary safety equipment , including the chemical fume hood, emergency shower, and eyewash station, is accessible and in good working order.

  • Prepare all materials required for the experiment, including solvents, glassware, and waste containers, within the designated area to minimize movement of the potent compound.

  • Don all required PPE before entering the designated handling area.

2. Weighing and Dissolving:

  • When handling this compound as a powder, conduct all weighing procedures within a ventilated balance enclosure or a glove box to prevent the generation of airborne dust.

  • Use dedicated spatulas and weighing boats.

  • Carefully transfer the weighed this compound to a suitable container for dissolution.

  • Add the solvent slowly and cap the container securely before mixing. All dissolution steps should be performed in a chemical fume hood.

3. Conducting the Experiment:

  • All subsequent experimental procedures involving this compound, whether in its solid or dissolved state, should be carried out within a certified chemical fume hood .

  • Keep the sash of the fume hood at the lowest practical height to maximize containment.

  • Avoid generating aerosols.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, lab coats), and disposable labware (pipette tips, tubes), must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for both solid and liquid waste. The label should include "Hazardous Waste," the name of the compound (this compound), and the primary hazard.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution should be identified based on the chemical properties of this compound. If its reactivity is unknown, a mild detergent and water solution followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol) is a general practice, with the cleaning materials disposed of as hazardous waste.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1][2] Never dispose of this compound down the drain or in the regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[1][2]

By adhering to these stringent safety protocols and logistical plans, researchers can confidently and safely work with the potent mTOR inhibitor this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.